Thieno[2,3-C]pyridin-7-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSJOPVAEBYKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634125 | |
| Record name | Thieno[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215454-72-1 | |
| Record name | Thieno[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thieno[2,3-c]pyridin-7-amine from Thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Thieno[2,3-c]pyridin-7-amine, a heterocyclic scaffold of significant interest in pharmaceutical and materials science. The document details key synthetic strategies originating from readily available thiophene precursors, presenting experimental protocols, quantitative data, and visual representations of the reaction workflows.
Introduction
Thieno[2,3-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse biological activities. They form the core structure of various kinase inhibitors and have shown potential as antitumor, anticancer, and antimicrobial agents.[1] The synthesis of specifically substituted thieno[2,3-c]pyridines, such as this compound, is a key objective for the development of novel therapeutics and functional materials. This guide focuses on elucidating the most effective synthetic routes from thiophene-based starting materials.
Primary Synthetic Strategies
Two principal strategies have emerged for the synthesis of the Thieno[2,3-c]pyridine core from thiophene precursors:
-
Strategy A: Three-Step, Metal-Free Synthesis via a 1,2,3-Triazole Intermediate: This modern approach commences with 2-acetylthiophene and proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final denitrogenative transformation to yield 7-substituted thieno[2,3-c]pyridines.[2]
-
Strategy B: Cyclization of a Schiff Base from 2-Thiophenecarboxaldehyde: This method involves the condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form a Schiff base, which is subsequently cyclized to the thieno[2,3-c]pyridine scaffold.[3]
Following the synthesis of the core structure, a crucial functionalization step is required to introduce the amino group at the 7-position. A promising method for this is the bromination of the thieno[2,3-c]pyridine ring, followed by a Buchwald-Hartwig amination.[3]
Experimental Protocols
Strategy A: Synthesis of 7-Substituted Thieno[2,3-c]pyridines
This three-step, metal-free synthesis offers a versatile route to various 7-substituted thieno[2,3-c]pyridines.[2][4]
Step 1: One-Pot Triazolization
-
Description: This step involves the formation of a 1,2,3-triazole intermediate from 2-acetylthiophene.
-
Protocol: (Details to be synthesized from available literature, including reagents like sodium azide and a source of the two-carbon unit, followed by click chemistry).
Step 2: Modified Pomeranz-Fritsch Cyclization
-
Description: The triazole intermediate undergoes an acid-catalyzed cyclization to form the thieno[2,3-c][3][4]triazolo[1,5-a]pyridine ring system.
-
Protocol: (Details to be synthesized, specifying the acid catalyst, solvent, temperature, and reaction time).
Step 3: Denitrogenative Transformation
-
Description: The fused triazole ring is opened with the loss of nitrogen gas, and the resulting intermediate is trapped by a nucleophile to yield the 7-substituted thieno[2,3-c]pyridine.
-
Protocol:
-
To a solution of the thieno[2,3-c][3][4]triazolo[1,5-a]pyridine intermediate in 1,2-dichloroethane (1,2-DCE), add the desired nucleophile (e.g., an alcohol for an ether linkage or a carboxylic acid for an ester).
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Strategy B: Synthesis of the Unsubstituted Thieno[2,3-c]pyridine Core
This approach provides the parent thieno[2,3-c]pyridine, which can then be functionalized.
Step 1: Schiff Base Formation and Cyclization
-
Description: Condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization.[3]
-
Protocol: (A detailed, step-by-step protocol would be presented here, based on established procedures for similar reactions).
Functionalization at the 7-Position: Synthesis of this compound
Step 1: Bromination of the Thieno[2,3-c]pyridine Core
-
Description: Introduction of a bromine atom at the 7-position of the thieno[2,3-c]pyridine scaffold. This is achieved through oxidation to the corresponding N-oxide, followed by treatment with a brominating agent.[3]
-
Protocol:
-
Dissolve the thieno[2,3-c]pyridine in a suitable solvent and treat with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form the N-oxide.
-
Isolate the N-oxide and then react it with a brominating agent such as phosphorus oxybromide (POBr3) to introduce the bromine atom at the 7-position.[3]
-
Step 2: Buchwald-Hartwig Amination
-
Description: A palladium-catalyzed cross-coupling reaction between the 7-bromo-thieno[2,3-c]pyridine and an ammonia equivalent to form the desired 7-amino product.[3]
-
Protocol:
-
In a reaction vessel, combine 7-bromo-thieno[2,3-c]pyridine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Add an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis).
-
Carry out the reaction in an inert solvent (e.g., toluene) under an inert atmosphere (e.g., argon) at elevated temperature until completion.
-
After workup and purification, the target this compound is obtained.
-
Data Presentation
Table 1: Optimization of the Denitrogenative Transformation Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [5]
| Product | Nucleophile | Yield (%) |
| 3a | TBAB | - |
| 3b | Methanol | 85 |
| 3c | Butan-1-ol | 72 |
| 3d | 2-Methylpropan-2-ol | 65 |
| 3e | Phenol | 78 |
| 3f | 4-Methoxyphenol | 82 |
Table 3: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters [5]
| Product | Carboxylic Acid | Yield (%) |
| 4b | Acetic acid | 88 |
| 4c | Propanoic acid | 85 |
| 4d | Isobutyric acid | 82 |
| 4e | Pivalic acid | 75 |
| 4f | Benzoic acid | 92 |
Visualizations
Caption: Synthetic workflow for Strategy A.
Caption: Workflow for Strategy B and subsequent amination.
Conclusion
The synthesis of this compound from thiophene precursors is a multi-step process that can be achieved through several strategic pathways. The metal-free synthesis starting from 2-acetylthiophene offers a modern and versatile route to a variety of 7-substituted analogues. For the direct synthesis of the 7-amino derivative, a functionalization strategy involving bromination of the core structure followed by a palladium-catalyzed amination appears to be the most viable approach. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize the synthesis of this important heterocyclic compound for applications in drug discovery and materials science.
References
Novel Synthetic Routes to the Thieno[2,3-c]pyridine Core: An In-depth Technical Guide
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This has spurred the development of novel and efficient synthetic methods to access this important molecular framework. This technical guide provides a detailed overview of recent advancements in the formation of the thieno[2,3-c]pyridine ring system, with a focus on innovative strategies that offer advantages over classical methods.
Metal-Free Denitrogenative Transformation via 1,2,3-Triazole Intermediates
A novel, metal-free, three-step synthesis has been developed for thieno[2,3-c]pyridine derivatives starting from the readily available 2-acetylthiophene.[1] This method proceeds through a fused 1,2,3-triazole intermediate, which then undergoes an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine core.[1] This approach is notable for its mild reaction conditions and the ability to generate a library of novel thienopyridine derivatives.[1]
Reaction Pathway
The overall synthetic strategy involves three key steps:
-
One-pot triazolation: 2-acetylthiophene is converted to a 1,2,3-triazole derivative.[1]
-
Modified Pomeranz-Fritsch cyclization: The triazole undergoes cyclization to form a thieno[2,3-c][1][4][5]triazolo[1,5-a]pyridine intermediate.[1]
-
Acid-mediated denitrogenative transformation: The fused triazole intermediate eliminates nitrogen gas in the presence of an acid to form the final thieno[2,3-c]pyridine ring.[1]
Caption: Synthetic pathway for Thieno[2,3-c]pyridines via a triazole intermediate.
Quantitative Data
The yields of the final thieno[2,3-c]pyridine derivatives vary depending on the subsequent derivatization reactions.
| Product | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thieno[2,3-c]pyridine-7-ylmethyl ester derivatives (4b-4f) | Carboxylic Acids | 100 | 1-3 | Good |
| Alcohol (4a) | 1 M H2SO4/H2O | - | - | - |
| Imidazo[1,5-a]thieno[2,3-c]pyridine derivatives (5a-5c) | Nitrile Compounds | - | - | - |
Note: Specific yield percentages were not provided in the source for all derivatives but were described as "good yield".[1]
Experimental Protocol
General procedure for the synthesis of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives (4b–4f): The thieno[2,3-c][1][4][5]triazolo[1,5-a]pyridine intermediate is heated in the corresponding carboxylic acid at 100°C for 1-3 hours. The reaction mixture is then worked up to isolate the ester product.[6]
Rapid Synthesis via Modified Pomeranz–Fritsch Reaction
A convenient and rapid synthesis of thieno[2,3-c]pyridine and its 2-substituted derivatives has been achieved through a modification of the Pomeranz–Fritsch reaction.[4] This method involves the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[4][5] A key advantage of this procedure is that it provides good yields, particularly for 2-halogenated analogs, without the need to isolate intermediates.[4]
Reaction Pathway
The synthesis is carried out in a one-pot fashion, encompassing the following transformations:
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Schiff Base Formation: A 2-thiophenecarboxaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base.[4]
-
Reaction with Ethyl Chloroformate: The imine reacts with ethyl chloroformate.[4]
-
Cyclization and Ring Closure: The subsequent ring closure is promoted to form the thieno[2,3-c]pyridine ring.[4]
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
Spectroscopic Characterization of Thieno[2,3-c]pyridin-7-amine: A Technical Guide
Abstract: This document provides a detailed technical guide on the spectroscopic characterization of Thieno[2,3-c]pyridin-7-amine. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a synthesized, expected spectroscopic profile based on the analysis of closely related thieno[2,3-c]pyridine derivatives and fundamental spectroscopic principles. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data tables, and workflow visualizations to aid in the analysis of this and similar heterocyclic compounds.
Introduction
Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their structural framework is a key component in various kinase inhibitors and compounds with diverse biological activities, including antitumor, anticancer, and antimicrobial effects.[1][2] The specific isomer, this compound, is a valuable synthetic intermediate. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structure in any research or development context. This guide outlines the standard spectroscopic techniques used for this purpose.
Chemical Structure and Atom Numbering
A clear numbering system is crucial for the unambiguous assignment of spectroscopic signals, particularly in NMR analysis. The IUPAC numbering for the Thieno[2,3-c]pyridine core is presented below.
General Spectroscopic Workflow
The characterization of a newly synthesized or isolated compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity.
References
Navigating the Spectral Landscape: A Technical Guide to 1H and 13C NMR Data of Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif present in a variety of pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for the unambiguous structural elucidation and characterization of novel derivatives in the drug discovery and development pipeline. This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for thieno[2,3-c]pyridine derivatives, complete with detailed experimental protocols and visual workflows to aid in spectral interpretation.
1H and 13C NMR Data for Substituted Thieno[2,3-c]pyridine Derivatives
The chemical shifts observed in the 1H and 13C NMR spectra of thieno[2,3-c]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize representative spectral data for a series of substituted benzothieno[2,3-c]pyridine derivatives, offering a comparative reference for researchers.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for Selected Benzothieno[2,3-c]pyridine Derivatives in DMSO-d6
| Compound | Ar-H | C1-H | C4-H | CH2 | OCH3 | NH (exchangeable) | Other Protons | Reference |
| 3b | 7.16 (d, J=8.56 Hz, 2H), 7.49 (d, J=8.56 Hz, 2H), 7.68 (t, J=8 Hz, 1H), 7.77 (d, J=8 Hz, 1H), 7.82 (d, J=8 Hz, 1H) | 3.84 (s, 1H) | - | 3.79 (s, 2H) | 3.87 (s, 3H) | 8.01 (s, 1H) | [1] | |
| 4b | 7.16 (d, J=8.30 Hz, 2H), 7.49 (d, J=8.30 Hz, 2H), 7.68 (t, J=8 Hz, 1H), 7.76 (d, J=8 Hz, 1H), 7.82 (d, J=8 Hz, 1H) | 3.78 (s, 1H) | 3.85 (s, 1H) | - | 3.87 (s, 3H) | 8.01 (s, 1H) | [2] | |
| 4d | 7.20–8.15 (m, 4H), 8.34 (d, J=7.50 Hz, 1H), 8.53 (d, J=7.50 Hz, 1H), 8.54 (s, 1H) | 3.81 (s, 1H) | 3.93 (s, 1H) | - | - | 8.70 (s, 1H) | [2] | |
| 5b | 6.91 (d, J=8.30 Hz, 2H), 7.12 (d, J=8.30 Hz, 2H), 7.35 (d, J=8.50 Hz, 1H), 7.66 (t, J=8.50 Hz, 1H), 7.80 (d, J=8 Hz, 1H) | 3.86 (s, 1H) | 3.84 (s, 1H) | - | 3.82 (s, 3H) | 7.99 (s, 1H) | [1] | |
| 6a | 7.10–8.40 (m, 6H), 8.43 (s, 1H) | 3.89 (s, 1H) | 4.01 (s, 1H) | - | - | 8.70 (s, 1H) | 0.99 (t, J=7 Hz, 3H), 1.16–1.30 (m, 4H), 2.38 (q, J=7 Hz, 2H), 2.90–3.09 (m, 4H) | [2] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for Selected Benzothieno[2,3-c]pyridine Derivatives in DMSO-d6
| Compound | C=O | Ar-C | C-1 | C-4 | CH2 | OCH3 | Other Carbons | Reference |
| 3b | 186.70 | 114.76, 115.52, 120.14, 121.85, 122.03, 122.99, 126.07, 126.18 (d, J=23 Hz), 128.56, 132.36 (d, J=266 Hz), 133.69, 135.38 | 56.03 | - | 36.75 | 55.77 | [1] | |
| 5b | 177.52 | 115.59, 119.51, 122.12, 123.08, 126.33, 128.57, 128.76 (d, J=38 Hz), 129.92, 132.44 (d, J=259 Hz), 133.74, 135.47, 162.09, 163.95 | 55.83 | 33.11 | - | 56.07 | CN: 163.95 | [1] |
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a detailed methodology for the 1H and 13C NMR analysis of thieno[2,3-c]pyridine derivatives.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are common choices for thieno[2,3-c]pyridine derivatives.
-
Concentration:
-
For 1H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For 13C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive samples or for specific quantitative measurements, degassing the sample by the freeze-pump-thaw method can remove dissolved oxygen, which is paramagnetic and can cause line broadening.
2.2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is generally sufficient.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required, which can take from 30 minutes to several hours.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For 1H NMR spectra, integrate the peak areas to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Visualization of the NMR Workflow
The process of elucidating the structure of a novel thieno[2,3-c]pyridine derivative using NMR spectroscopy can be visualized as a systematic workflow.
Caption: Experimental workflow for NMR analysis of thieno[2,3-c]pyridine derivatives.
The logical process of interpreting the obtained NMR spectra to deduce the chemical structure is also a critical workflow for researchers.
Caption: Logical workflow for structure elucidation using 1D NMR data.
This guide provides a foundational understanding of the 1H and 13C NMR characteristics of thieno[2,3-c]pyridine derivatives. By utilizing the provided data tables, adhering to the detailed experimental protocols, and following the logical workflows, researchers can confidently and accurately characterize novel compounds containing this important heterocyclic core.
References
Unveiling the Chemical Versatility of Thieno[2,3-c]pyridin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the amine group in Thieno[2,3-c]pyridin-7-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While direct experimental literature on the functionalization of this specific isomer is emerging, this document extrapolates its expected reactivity based on established principles of heterocyclic chemistry and the known behavior of analogous aminopyridine systems. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and modification of thieno[2,3-c]pyridine derivatives for various applications, including drug discovery and development.
Core Reactivity Profile
The amine group at the 7-position of the thieno[2,3-c]pyridine nucleus is anticipated to exhibit a rich and varied chemical reactivity, characteristic of an amino group attached to an electron-deficient pyridine ring, which is further modulated by the fused electron-rich thiophene ring. The lone pair of electrons on the nitrogen atom can participate in resonance with the pyridine ring, influencing its nucleophilicity and the regioselectivity of electrophilic aromatic substitution reactions. The primary expected transformations of the 7-amino group include acylation, alkylation, sulfonation, diazotization, and metal-catalyzed cross-coupling reactions.
Data Presentation: Predicted Reactivity and Conditions
The following table summarizes the expected chemical transformations of the amine group in this compound, along with typical reagents and general reaction conditions. These are predictive and may require optimization for this specific substrate.
| Reaction Type | Reagent(s) | Solvent(s) | Catalyst/Additive(s) | Typical Conditions | Expected Product(s) |
| Acylation | Acyl chloride (e.g., Acetyl chloride), Acid anhydride (e.g., Acetic anhydride) | Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF) | - | Room temperature to reflux | N-(Thieno[2,3-c]pyridin-7-yl)acetamide and other amides |
| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | Pyridine, DCM | - | 0 °C to room temperature | N-(Thieno[2,3-c]pyridin-7-yl)-4-methylbenzenesulfonamide and other sulfonamides |
| Alkylation | Alkyl halide (e.g., Methyl iodide) | Dimethylformamide (DMF), Acetonitrile | Base (e.g., K₂CO₃, NaH) | Room temperature to 80 °C | 7-(Methylamino)thieno[2,3-c]pyridine and N,N-dimethyl derivative |
| Reductive Amination | Aldehyde or Ketone | Methanol, Ethanol | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Room temperature | N-Alkyl or N-Aryl substituted 7-aminothieno[2,3-c]pyridines |
| Diazotization | Sodium nitrite (NaNO₂) | Aqueous acid (e.g., HCl, H₂SO₄) | - | 0 - 5 °C | Thieno[2,3-c]pyridin-7-yl diazonium salt |
| Sandmeyer Reaction | Thieno[2,3-c]pyridin-7-yl diazonium salt, Copper(I) halide (CuX) or cyanide (CuCN) | Aqueous acid | - | 0 °C to room temperature | 7-Halo- or 7-cyano-thieno[2,3-c]pyridine |
| Buchwald-Hartwig Amination | Aryl halide or triflate, Amine | Toluene, Dioxane | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu) | 80 - 120 °C | N-Aryl- or N-heteroaryl-thieno[2,3-c]pyridin-7-amine |
| Suzuki-Miyaura Coupling | (Following conversion to 7-halothieno[2,3-c]pyridine via diazotization) Aryl or heteroaryl boronic acid/ester | Toluene, Dioxane, Water | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) | 80 - 110 °C | 7-Aryl- or 7-heteroaryl-thieno[2,3-c]pyridine |
Experimental Protocols: Representative Methodologies
The following are illustrative experimental protocols for key transformations of an amino group on a pyridine-like scaffold. These should be adapted and optimized for this compound.
Protocol 1: General Procedure for Acylation
To a solution of this compound (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C is added the corresponding acyl chloride (1.1 mmol) or acid anhydride (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 2-12 hours, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction
A solution of this compound (1.0 mmol) in aqueous HCl (2 M, 5 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.2 mmol) in water (2 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at this temperature. In a separate flask, a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN; 1.5 mmol) in the corresponding concentrated acid (e.g., HCl, HBr) or aqueous KCN is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper(I) salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The mixture is then neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Proposed Buchwald-Hartwig Amination for N-Arylation
A mixture of this compound (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as cesium carbonate (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed toluene or dioxane (5 mL) is added, and the mixture is heated to 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-aryl product.
Mandatory Visualization: Reaction Pathways and Workflows
Diagram 1: Key Reactions of the 7-Amino Group
Caption: Key transformations of the 7-amino group.
Diagram 2: Experimental Workflow for Synthesis and Functionalization
Physicochemical Properties of Thieno[2,3-c]pyridin-7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Thieno[2,3-c]pyridin-7-amine. Due to the limited availability of direct experimental data for this specific molecule, this paper collates information from closely related analogues and established experimental methodologies to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development involving the thienopyridine scaffold.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the estimated and predicted properties of this compound, based on data from analogous structures and computational models.
| Property | Estimated/Predicted Value | Remarks |
| Molecular Formula | C₇H₆N₂S | - |
| Molecular Weight | 150.20 g/mol | [1] |
| Melting Point (°C) | 130 - 180 | Estimated based on melting points of various aminothienopyridine and benzothienopyridine derivatives, which range from 120°C to over 200°C depending on substitution.[2][3][4][5] |
| Boiling Point (°C) | Not available | Data for related small heterocyclic amines is scarce as they often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol). | The presence of the amino group and the pyridine nitrogen suggests some aqueous solubility, while the fused aromatic ring system indicates solubility in organic solvents. Thienopyridine derivatives are often reported to have poor aqueous solubility.[1][6][7][8][9] |
| pKa | 4.0 - 6.0 (for the pyridinium ion) | Estimated based on the pKa of analogous aminopyridines. The pyridine nitrogen is the most basic site. |
| LogP | 1.5 - 2.5 | Predicted based on the computed XLogP3-AA of 1.9 for the parent Thieno(2,3-c)pyridine scaffold and considering the contribution of the amino group.[10] This suggests moderate lipophilicity. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. The following sections outline standard experimental methodologies for the key parameters discussed.
Melting Point Determination
The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid.
A small, finely powdered sample of this compound would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.
Solubility Determination
Solubility is a crucial property that influences a drug's absorption and distribution. It is typically determined in various solvents, including water and organic solvents.
An excess amount of this compound would be added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.
Potentiometric titration is a common method for pKa determination. A solution of this compound is titrated with a standardized acid solution. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the amine has been protonated.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
The shake-flask method is the traditional technique for experimental LogP determination. A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathways
Thienopyridine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13][14] Specifically, various isomers of thienopyridines have been investigated as inhibitors of kinases and other enzymes.[15] For instance, derivatives of the related thieno[2,3-b]pyridine scaffold have been identified as inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme implicated in cancer cell proliferation.[6][16][17]
Given the structural similarity, it is plausible that this compound or its derivatives could also interact with intracellular signaling pathways, potentially through kinase inhibition. A generalized potential signaling pathway that could be targeted by a thienopyridine derivative is depicted below.
This diagram illustrates a scenario where this compound acts as an inhibitor of a cytoplasmic kinase (Kinase B), thereby disrupting a signaling cascade that would otherwise lead to the activation of a transcription factor and subsequent changes in gene expression related to cell proliferation or survival. Further experimental validation is required to identify the specific molecular targets of this compound.
References
- 1. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 2. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. ijacskros.com [ijacskros.com]
- 15. d-nb.info [d-nb.info]
- 16. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Thieno[2,3-c]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a promising heterocyclic core in modern medicinal chemistry. Its analogs have garnered significant attention due to their diverse biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides an in-depth exploration of the chemical space of thieno[2,3-c]pyridine analogs, detailing their synthesis, biological activities, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail.
Chemical Synthesis Strategies
The synthesis of the thieno[2,3-c]pyridine core can be broadly categorized into two main strategies: construction of the thiophene ring onto a pre-existing pyridine core or, conversely, formation of the pyridine ring fused to a thiophene precursor.[1]
A versatile and modern approach involves a metal-free, three-step synthesis starting from 2-acetylthiophene.[1][2] This method proceeds through a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine intermediate. The final step involves an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives.[2] This strategy offers the advantage of late-stage derivatization, allowing for the introduction of a variety of substituents.[1]
Another established method is the Gewald reaction, which can be employed to synthesize precursors for more complex thieno[2,3-c]pyridine derivatives. For instance, the reaction of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur yields diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, a key intermediate for further functionalization.[3]
Biological Activities and Structure-Activity Relationships
Thieno[2,3-c]pyridine analogs have demonstrated a wide spectrum of biological activities, including anticancer, kinase inhibition, and antimicrobial effects. The following sections summarize the key findings and present the associated quantitative data.
Anticancer Activity
Thieno[2,3-c]pyridine derivatives have shown significant potential as anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.[3]
One study focused on the development of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[3] The synthesized compounds were evaluated for their anticancer activity against a panel of cancer cell lines, with compound 6i emerging as a potent inhibitor.[3]
| Compound | Target/Assay | MCF7 (IC₅₀ µM) | T47D (IC₅₀ µM) | HSC3 (IC₅₀ µM) | RKO (IC₅₀ µM) | Reference |
| 6a | Anticancer Activity | - | - | 14.5 | 24.4 | [3] |
| 6i | Anticancer Activity | 16.4 | 11.7 | 10.8 | 12.4 | [3] |
Table 1: Anticancer activity of selected Thieno[2,3-c]pyridine analogs.
Kinase Inhibition
The thieno[2,3-c]pyridine scaffold has been identified as a core structure in various kinase inhibitors.[1][2] Notably, derivatives have been investigated as inhibitors of c-Src and Hsp90.
c-Src Inhibition: The non-receptor tyrosine kinase c-Src is a validated target in cancer therapy. Thieno[2,3-b]pyridine derivatives (a related isomer) have been shown to be effective c-Src inhibitors. While specific IC₅₀ values for Thieno[2,3-c]pyridine analogs as c-Src inhibitors were not detailed in the provided search results, their potential is recognized.[5]
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Inhibition of Hsp90 is a promising strategy in cancer therapy. Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors, demonstrating potent activity.[3]
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thieno[2,3-c]pyridine derivatives have been investigated for their antibacterial and antifungal properties. While specific MIC values were not provided in the search results, the potential of this scaffold in antimicrobial drug discovery has been noted.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of thieno[2,3-c]pyridine analogs.
General Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridine Derivatives[2]
-
Step 1: One-pot Triazolation: 2-Acetylthiophene is subjected to a one-pot triazolation reaction to yield 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Step 2: Modified Pomeranz-Fritsch Reaction: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to afford the thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine compound.
-
Step 3: Acid-mediated Denitrogenative Transformation: The fused triazole is treated with an acid catalyst (e.g., p-toluenesulfonic acid) in the presence of a nucleophile (e.g., an alcohol or carboxylic acid) to yield the corresponding 7-(substituted methyl)thieno[2,3-c]pyridine derivative. The reaction is typically carried out under reflux in a suitable solvent like 1,2-dichloroethane.
Synthesis of Diethyl 2-(2-(substituted)-acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates[3]
-
Step 1: Gewald Reaction: A mixture of ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) to yield diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
-
Step 2: Chloroacetylation: The resulting amino-thienopyridine is reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding chloroacetylated intermediate.
-
Step 3: Nucleophilic Substitution: The chloro group of the intermediate is displaced by various secondary amines in a suitable solvent such as dry tetrahydrofuran to afford the final target compounds.
MTT Assay for Anticancer Screening[3]
-
Cell Seeding: Cancer cells (e.g., MCF7, T47D, HSC3, RKO) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (thieno[2,3-c]pyridine derivatives) and a positive control (e.g., cisplatin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by thieno[2,3-c]pyridine analogs is crucial for their rational design and development as therapeutic agents.
Hsp90 Inhibition Pathway
Thieno[2,3-c]pyridine derivatives that inhibit Hsp90 disrupt the chaperoning of numerous client proteins, many of which are critical for cancer cell survival and proliferation. This leads to the degradation of these oncoproteins and ultimately, cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition by Thieno[2,3-c]pyridine analogs.
c-Src Signaling Pathway
The c-Src tyrosine kinase is a key node in multiple signaling pathways that regulate cell proliferation, survival, and migration. Inhibition of c-Src can disrupt these oncogenic signals.
Caption: Inhibition of the c-Src signaling pathway.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The synthetic accessibility and the diverse range of biological activities, particularly in the areas of oncology and infectious diseases, underscore the importance of continued exploration of this chemical space. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the discovery and development of thieno[2,3-c]pyridine-based drug candidates. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | MDPI [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"Biological potential of the Thieno[2,3-c]pyridine scaffold"
An In-Depth Technical Guide to the Biological Potential of the Thieno[2,3-c]pyridine Scaffold
Introduction
The thieno[2,3-c]pyridine scaffold, a fused heterocyclic system consisting of thiophene and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Belonging to the broader class of thienopyridines, this particular isomer is gaining significant attention due to its presence in the core structure of various kinase inhibitors and its diverse range of biological activities.[1][2] Thienopyridine derivatives are noted for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of thieno[2,3-c]pyridine derivatives, tailored for researchers and professionals in drug development.
Synthetic Strategies
The synthesis of the thieno[2,3-c]pyridine core is crucial for the exploration of its biological potential. Various synthetic routes have been developed to access this scaffold and its derivatives. Conventional strategies typically involve either the closure of the thiophene ring onto a pyridine precursor or the construction of the pyridine ring from a thiophene starting material.[2]
A notable modern approach involves a three-step, metal-free method starting from 2-acetylthiophene. This process includes a one-pot triazolation, a Pomeranz-Fritsch cyclisation, and a final acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine derivatives.[1] Another common method is the Gewald reaction, which utilizes ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur to produce a key intermediate, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, which can be further modified.[3]
Biological Activities
Anticancer Activity
The thieno[2,3-c]pyridine scaffold has demonstrated significant potential as a source of novel anticancer agents.[2] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
Heat Shock Protein 90 (Hsp90) Inhibition: A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity, with several compounds identified as potential Hsp90 inhibitors.[3] Compound 6i , a thiomorpholine-substituted hybrid, showed potent, broad-spectrum anticancer activity.[3][5] It induced G2 phase arrest in the cell cycle and promoted cell death through non-apoptotic mechanisms.[3][5] Notably, these compounds displayed no toxicity to normal fibroblast cell lines, suggesting a favorable selectivity profile.[6]
Kinase Inhibition: The scaffold is a core component of various kinase inhibitors.[1][2]
-
COT Kinase: 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT (Cancer Osaka Thyroid) kinase, a component of the MAP kinase signaling pathway.[7][8]
-
CYP17 Inhibition: A series of[1]benzothieno[2,3-c]pyridines were synthesized as non-steroidal CYP17 inhibitors. Compound 5c from this series exhibited potent broad-spectrum anticancer activity, particularly against the PC-3 prostate cancer cell line, where its activity was double that of staurosporine.[9]
Quantitative Anticancer Data:
The inhibitory activities of various thieno[2,3-c]pyridine derivatives against several human cancer cell lines are summarized below.
| Compound | Cancer Cell Line | Target/Assay | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | MTT Assay | 10.8 | [3][5][6] |
| 6i | T47D (Breast) | MTT Assay | 11.7 | [3][5][6] |
| 6i | RKO (Colorectal) | MTT Assay | 12.4 | [3][5][6] |
| 6i | MCF7 (Breast) | MTT Assay | 16.4 | [6] |
| 6a | HSC3 (Head and Neck) | MTT Assay | 14.5 | [6] |
| 6a | RKO (Colorectal) | MTT Assay | 24.4 | [6] |
| 5c | PC-3 (Prostate) | Cytotoxicity Assay | 2.08 | [9] |
Antimicrobial Activity
Derivatives of the thieno[2,3-c]pyridine scaffold have also been investigated for their antimicrobial properties.[1][2] Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[4] Studies have shown that these compounds exhibit significant activity against a range of pathogens.[4][10]
Quantitative Antimicrobial Data:
The antimicrobial efficacy was evaluated using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 2a | Staphylococcus aureus | Antibacterial | - | [10] |
| 2d | Staphylococcus aureus | Antibacterial (Potent) | - | [10] |
| 2c | Escherichia coli | Antibacterial | - | [10] |
| 2d | Escherichia coli | Antibacterial | - | [10] |
| Not Specified | Bacillus subtilis | Antibacterial | - | [4] |
| Not Specified | Klebsiella pneumoniae | Antibacterial | - | [4] |
| Not Specified | Aspergillus niger | Antifungal | - | [4] |
| Note: Specific MIC values were not provided in the cited abstract for all compounds. |
Experimental Protocols
General Synthetic Protocol for Thieno[2,3-c]pyridine Derivatives (6a-k)
The synthesis of diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives involves the following key steps:
-
Synthesis of Intermediate 3: Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3) is obtained via the Gewald reaction, reacting ethyl 4-oxo-piperidine-1-carboxylate (1), ethyl cyanoacetate (2), and powdered sulfur.[3]
-
Synthesis of Intermediate 4: Intermediate 3 is treated with chloroacetyl chloride in the presence of triethylamine to yield intermediate 4.[3]
-
Final Compound Synthesis: A suspension of intermediate 4 (0.001 mol) in dry tetrahydrofuran (THF) is prepared. To this, an appropriately substituted secondary amine (0.0015 mol) is added, and the mixture is stirred for two hours at 55-60 °C. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, excess THF is evaporated, and the mixture is triturated with water to obtain the final product as a slurry.[3]
In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF7, T47D, HSC3, RKO) are seeded into 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: The synthesized thieno[2,3-c]pyridine derivatives are dissolved (typically in DMSO) and added to the wells at varying concentrations (e.g., 1 µM, 10 µM, and 100 µM). A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell growth inhibition is calculated relative to the control group.[3][5]
Cell Cycle Analysis
This protocol is used to investigate how a compound affects cell cycle progression.
-
Cell Treatment: Cells are treated with the compound of interest (e.g., compound 6i ) for a set duration.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed (e.g., with cold 70% ethanol).
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[3][5]
Conclusion
The thieno[2,3-c]pyridine scaffold represents a versatile and highly promising core for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, with particularly strong evidence in the field of oncology as inhibitors of Hsp90 and various kinases. The established synthetic routes allow for extensive derivatization, enabling fine-tuning of structure-activity relationships to optimize potency and selectivity. While the anticancer potential is well-documented, further exploration of its antimicrobial and anti-inflammatory properties is warranted. The data presented in this guide underscores the importance of the thieno[2,3-c]pyridine scaffold as a key building block for future drug discovery endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
In Silico Prediction of Thieno[2,3-c]pyridin-7-amine Properties: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Thieno[2,3-c]pyridine scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the in silico prediction of physicochemical, pharmacokinetic (ADME), and bioactivity properties of Thieno[2,3-c]pyridin-7-amine derivatives. The content herein is based on published research and computational chemistry principles, offering a valuable resource for the rational design and development of novel drug candidates based on this core structure. We will delve into detailed methodologies for key in silico experiments, present quantitative data in a structured format, and visualize complex workflows and biological pathways.
Introduction to the Thieno[2,3-c]pyridine Core
The Thieno[2,3-c]pyridine moiety is a fused heterocyclic system of significant interest in drug discovery.[1][2][3] Its derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents.[1][2][3] In silico, or computational, methods play a crucial role in the early stages of drug development by enabling the prediction of a compound's properties before its actual synthesis, thereby saving time and resources. This guide focuses on the application of these methods to derivatives of the this compound core.
Physicochemical Properties of the Parent Scaffold
A fundamental step in in silico analysis is the characterization of the basic physicochemical properties of the core molecule. These properties influence a compound's solubility, permeability, and overall bioavailability. The computed physicochemical properties for the parent Thieno[2,3-c]pyridine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NS | PubChem |
| Molecular Weight | 135.19 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 135.01427034 Da | PubChem |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 105 | PubChem |
In Silico Workflow for Property Prediction
The in silico evaluation of drug candidates typically follows a structured workflow. This process begins with the design or selection of virtual compounds and proceeds through various computational analyses to predict their biological and pharmacokinetic profiles.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
The prediction of ADMET properties is critical for assessing the drug-like potential of a compound. In a study on Thieno[2,3-c]pyridine derivatives as potential Hsp90 inhibitors, several key ADMET parameters were predicted in silico.[1][2][3]
Experimental Protocol for ADMET Prediction
The ADMET properties of the Thieno[2,3-c]pyridine derivatives were predicted using the SwissADME web server. The canonical SMILES of the compounds were submitted to the server, which then calculated various physicochemical and pharmacokinetic parameters based on established computational models.
Predicted ADMET Properties of Thieno[2,3-c]pyridine Derivatives
The following table summarizes the predicted ADMET and drug-likeness properties for a selection of Thieno[2,3-c]pyridine derivatives from the aforementioned study.[1][2]
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Lipinski Violations |
| 6a | 454.55 | 3.58 | 6 | 2 | 114.63 | 0 |
| 6b | 470.54 | 3.97 | 6 | 2 | 114.63 | 0 |
| 6c | 504.99 | 4.14 | 6 | 2 | 114.63 | 1 |
| 6d | 488.99 | 3.65 | 6 | 2 | 114.63 | 0 |
| 6e | 484.58 | 3.93 | 7 | 2 | 123.86 | 0 |
| 6f | 500.63 | 3.65 | 6 | 2 | 127.39 | 1 |
| 6g | 468.61 | 3.37 | 6 | 2 | 114.63 | 0 |
| 6h | 440.52 | 3.02 | 5 | 2 | 105.40 | 0 |
| 6i | 472.61 | 3.19 | 6 | 2 | 117.39 | 0 |
| 6j | 456.58 | 3.58 | 5 | 2 | 105.40 | 0 |
| 6k | 456.58 | 3.58 | 5 | 2 | 105.40 | 0 |
Bioactivity Prediction through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
Experimental Protocol for Molecular Docking
In the study of Thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors, molecular docking was performed using AutoDock Vina.[1][2]
-
Protein Preparation: The crystal structure of the Hsp90 protein was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
-
Ligand Preparation: The 3D structures of the Thieno[2,3-c]pyridine derivatives were generated and energy-minimized.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations. The grid box was centered on the active site of Hsp90, and the docking was performed with a set number of runs.
-
Analysis of Results: The resulting docking poses were analyzed to identify the most favorable binding conformations and interactions with the protein's amino acid residues.
Molecular Docking Results
The molecular docking studies revealed that the Thieno[2,3-c]pyridine derivatives could bind to the ATP-binding site of Hsp90. The binding energies and key interactions for the most potent compounds are summarized below.[1][2]
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 6a | -8.5 | Not specified |
| 6i | -8.9 | Not specified |
The docking results indicated that these compounds form crucial molecular interactions within the Hsp90 active site, suggesting their potential as inhibitors.[1][2]
Potential Signaling Pathway Involvement
The identification of Hsp90 as a potential target for Thieno[2,3-c]pyridine derivatives allows for the postulation of their involvement in cellular signaling pathways regulated by Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and activity of numerous "client" proteins, many of which are involved in cancer cell proliferation and survival.
Conclusion
The in silico prediction of the properties of this compound derivatives is a powerful approach in modern drug discovery. The computational tools and methodologies outlined in this guide provide a framework for the rational design and prioritization of novel drug candidates. The presented data on ADMET properties and molecular docking against Hsp90 highlight the potential of this scaffold for the development of new anticancer agents. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.
References
Metal-Free Synthesis of Thieno[2,3-c]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern, metal-free synthetic strategies for the preparation of thieno[2,3-c]pyridine derivatives. This important heterocyclic scaffold is a key component in a variety of pharmacologically active compounds. By eliminating the use of metal catalysts, the presented methodologies offer more environmentally friendly and cost-effective alternatives to traditional synthetic routes, which is of particular importance in pharmaceutical development to avoid toxic metal residues. This guide details two prominent metal-free approaches: a multi-step synthesis via 1,2,3-triazole-mediated denitrogenative transformation and a rapid, direct synthesis from 2-thiophenecarboxaldehydes.
Method 1: 1,2,3-Triazole-Mediated Denitrogenative Transformation
This contemporary, metal-free approach provides access to a diverse range of 7-substituted thieno[2,3-c]pyridines through a three-step sequence starting from the readily available 2-acetylthiophene.[1][2] The key steps involve the formation of a 1,2,3-triazole intermediate, followed by a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative rearrangement to yield the desired thieno[2,3-c]pyridine core.
Signaling Pathway
Caption: Overall workflow for the triazole-mediated synthesis.
Experimental Protocols
Step 1: One-Pot Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as DMSO is added aminoacetaldehyde dimethyl acetal (1.1 eq), sodium azide (1.5 eq), and iodine (1.2 eq). The reaction mixture is stirred at room temperature for a specified duration, typically 12-24 hours, until the starting material is consumed as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired triazole intermediate.
Step 2: Synthesis of Thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine
The 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate (1.0 eq) is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the fused triazole product, which may be used in the next step without further purification.
Step 3: Acid-Mediated Denitrogenative Transformation
The thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (1.0 eq) is dissolved in an appropriate solvent, typically 1,2-dichloroethane (1,2-DCE).[4] A nucleophile (10 eq) and an acid catalyst (2 eq), such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (PTSA), are added to the solution.[1][4] The reaction mixture is heated under a nitrogen atmosphere. The optimal reaction temperature and duration vary depending on the nucleophile and catalyst used.[1] Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the final 7-substituted thieno[2,3-c]pyridine derivative.
Data Presentation
Table 1: Optimization of the Denitrogenative Transformation Reaction. [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines. [1]
| Product | Nucleophile | Yield (%) |
| 3a | Butan-1-ol | 72 |
| 3b | Methanol | 65 |
| 3c | Propan-2-ol | 58 |
| 3d | 2-Methylpropan-1-ol | 61 |
| 3e | Phenol | 45 |
| 3f | Benzyl alcohol | 75 |
Table 3: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives. [2]
| Product | Carboxylic Acid | Time (h) | Yield (%) |
| 4b | Acetic acid | 1 | 85 |
| 4c | Propionic acid | 1.5 | 82 |
| 4d | Butyric acid | 2 | 78 |
| 4e | Pivalic acid | 3 | 70 |
| 4f | Benzoic acid | 2.5 | 75 |
Method 2: Rapid Synthesis from 2-Thiophenecarboxaldehydes
This efficient, metal-free method allows for the direct synthesis of thieno[2,3-c]pyridine and its 2-substituted derivatives through the cyclization of a Schiff base, which is formed by the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. This approach is particularly effective for producing 2-halogenated derivatives in good yields.
Experimental Workflow
References
Methodological & Application
Thieno[2,3-c]pyridin-7-amine: A Versatile Scaffold for Kinase Inhibitor Design
Application Notes and Protocols for Researchers in Drug Discovery
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, planar structure and the presence of key hydrogen bond donors and acceptors allow for effective interaction within the ATP-binding pocket of various kinases. The 7-amino substituted variant, thieno[2,3-c]pyridin-7-amine, serves as a crucial fragment and a versatile starting point for the development of targeted therapeutics for a range of diseases, including cancer and inflammatory disorders.
These application notes provide an overview of the utility of the this compound scaffold, along with detailed protocols for its synthesis and the evaluation of its derivatives as kinase inhibitors.
Rationale for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The thieno[2,3-c]pyridine scaffold has been successfully employed to target several important kinases, including COT (Cancer Osaka Thyroid) kinase, a member of the MAP3K family, as well as c-Src and PIM kinases.[1] By designing derivatives that selectively inhibit these kinases, it is possible to modulate downstream signaling pathways and achieve a therapeutic effect.
Data Presentation: Inhibitory Activities of Thienopyridine Derivatives
The following tables summarize the inhibitory activities of various thienopyridine and related thienopyrimidine derivatives against different kinases. This data highlights the potential of these scaffolds in kinase inhibitor design.
Table 1: Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-c]pyridines against COT Kinase [1]
| Compound ID | R² Substitution | R⁴ Substitution | COT IC₅₀ (μM) |
| 1 | Phenyl | NH₂ | >50 |
| 2 | 4-Cl-Phenyl | NH₂ | 1.8 |
| 3 | 4-MeO-Phenyl | NH₂ | 2.5 |
| 4 | Thiophen-2-yl | NH₂ | 0.9 |
Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives [2][3]
| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ (μM) |
| Compound A | JAK2 (predicted) | HepG-2 | 8.00 |
| Compound B | VEGFR-2 | HCT-116 | 2.80 |
| Compound C | VEGFR-2 | HepG2 | 4.10 |
Table 3: Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives [4]
| Compound ID | Target Kinase | IC₅₀ (μM) |
| Compound X | c-Src | 11.1 |
| Compound Y | c-Src | 13.0 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in kinase inhibitor design.
Caption: A typical workflow for fragment-based drug discovery.
References
- 1. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Thieno[2,3-c]pyridin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for screening and characterizing the anticancer properties of Thieno[2,3-c]pyridin-7-amine and its derivatives. The protocols detailed below are foundational for determining cytotoxic effects, understanding mechanisms of action, and identifying potential therapeutic leads.
Introduction
Thieno[2,3-c]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potential anticancer activities.[1][2][3][4] Robust and reproducible cell-based assays are critical for the initial screening and subsequent mechanistic evaluation of these compounds. This document outlines key in vitro assays, including the MTT assay for cell viability, flow cytometry for cell cycle analysis, and Annexin V/PI staining for apoptosis detection, which have been successfully employed in the evaluation of Thieno[2,3-c]pyridine derivatives.[1][2][3][4] One of the investigated mechanisms of action for this class of compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone often overexpressed in cancer cells that is crucial for the stability and function of numerous oncoproteins.[1][2][3][4]
Data Presentation: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of lead Thieno[2,3-c]pyridine derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Lead Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6a | HSC3 | Head and Neck | 14.5 |
| RKO | Colorectal | 24.4 | |
| 6i | HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 | |
| RKO | Colorectal | 12.4 | |
| MCF7 | Breast | 16.4 |
Data extracted from a study on the anticancer screening of Thieno[2,3-c]pyridine derivatives.[1]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, T47D, HSC3, RKO) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the Thieno[2,3-c]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis
Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] This assay can reveal if a compound induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Thieno[2,3-c]pyridine derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 200 x g for 5 minutes.[8]
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8][9]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[10]
Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2]
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentration of the Thieno[2,3-c]pyridine derivative as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathway Visualization
Hsp90 Inhibition Pathway
Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Hsp90.[1][2][3][4] Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival, such as protein kinases, transcription factors, and steroid receptors. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes and Protocols for the Synthesis of a Thieno[2,3-c]pyridine Analog Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of thieno[2,3-c]pyridine analogs, a scaffold of significant interest in drug discovery due to its demonstrated biological activities, including anticancer and kinase inhibitory effects. The following sections detail established synthetic methodologies, present key quantitative data in a clear tabular format, and visualize relevant biological pathways to guide further research and development.
Introduction to Thieno[2,3-c]pyridines
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making them attractive scaffolds for targeting a variety of biological macromolecules. Analogs of this core have been reported to exhibit a range of pharmacological activities, including but not limited to, inhibition of heat shock protein 90 (Hsp90), Receptor d'Origine Nantais (RON) tyrosine kinase, and proto-oncogene tyrosine-protein kinase Src (c-Src).[1][2] These targets are implicated in various oncogenic signaling pathways, highlighting the potential of thieno[2,3-c]pyridine derivatives as novel anticancer agents.
Synthetic Protocols
Several synthetic strategies have been developed to access the thieno[2,3-c]pyridine core and its derivatives. Below are detailed protocols for three distinct and effective methods for generating a library of these compounds.
Protocol 1: Metal-Free Denitrogenative Transformation
This modern approach offers a metal-free and cost-effective synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines starting from readily available 2-acetylthiophene.[1][3] The key steps involve the formation of a fused 1,2,3-triazole intermediate, followed by an acid-mediated denitrogenative transformation.
Experimental Protocol:
Step 1: Synthesis of thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine
-
A one-pot triazolation reaction is performed with 2-acetylthiophene to obtain 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
The resulting triazole undergoes a modified Pomeranz-Fritsch cyclization to yield the thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine intermediate.[1]
Step 2: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
-
To a solution of thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine (1 equivalent) in 1,2-dichloroethane (DCE), add the desired alcohol or phenol nucleophile (10 equivalents).
-
Add trifluoromethanesulfonic acid (TfOH) (2 equivalents) as a catalyst.
-
Reflux the reaction mixture under a nitrogen atmosphere overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.
Step 3 (Alternative): Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters
-
In a sealed vessel, dissolve thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine (1 equivalent) in the desired liquid carboxylic acid, which also serves as the solvent.
-
Heat the reaction mixture at 100°C for 1-3 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess carboxylic acid under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding ester derivative.
Protocol 2: Gewald Reaction for Tetrahydrothieno[2,3-c]pyridines
The Gewald reaction is a versatile multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted to produce tetrahydrothieno[2,3-c]pyridine derivatives. This method is particularly useful for generating libraries of compounds with diverse substitutions on the thiophene ring.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
-
In a round-bottom flask, combine 1-isopropyl-4-piperidone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature.[7] The reaction can also be performed under solvent-free conditions.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
If necessary, the product can be further purified by recrystallization from ethanol to yield yellow crystals of 2-amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.[8]
Protocol 3: Multi-step Synthesis from 2-Chloromethyl-thiophene
This classical approach builds the pyridine ring onto a pre-existing thiophene core through a series of transformations.
Experimental Protocol:
Step 1: Synthesis of N-(2-thienyl)-methyl-N-[2,2-(dimethoxy)]-ethyl-para-toluene sulfonamide
-
React 2-chloromethyl-thiophene with N-[2,2-(dimethoxy)]-ethyl-para-toluene sulfonamide in ethanol under reflux.[9]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification, or purified by column chromatography if necessary.
Step 2: Cyclization to form the thieno[2,3-c]pyridine core
-
Treat the sulfonamide product from Step 1 with a strong mineral acid, such as hydrochloric acid, in an inert organic solvent like dioxane.[9]
-
Heat the reaction mixture at a temperature between 50°C and the boiling point of the solvent.
-
Monitor the cyclization reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thieno[2,3-c]pyridine by column chromatography.
Data Presentation
The following tables summarize the yields of representative thieno[2,3-c]pyridine analogs synthesized via the metal-free denitrogenative transformation and their in vitro anticancer activities.
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation [1]
| Entry | Nucleophile (R-OH) | Product | Isolated Yield (%) |
| 1 | Methanol | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 75 |
| 2 | Ethanol | 7-(Ethoxymethyl)thieno[2,3-c]pyridine | 82 |
| 3 | Propan-1-ol | 7-(Propoxymethyl)thieno[2,3-c]pyridine | 85 |
| 4 | Butan-1-ol | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 88 |
| 5 | Isopropanol | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 78 |
| 6 | Phenol | 7-(Phenoxymethyl)thieno[2,3-c]pyridine | 65 |
Table 2: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl Esters [3]
| Entry | Carboxylic Acid | Product | Isolated Yield (%) |
| 1 | Acetic Acid | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 85 |
| 2 | Propionic Acid | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 82 |
| 3 | Butyric Acid | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 78 |
| 4 | Pivalic Acid | Thieno[2,3-c]pyridin-7-ylmethyl pivalate | 75 |
Biological Activity and Signaling Pathways
Thieno[2,3-c]pyridine analogs have been identified as potent inhibitors of several key proteins involved in cancer cell proliferation and survival. The following diagrams illustrate the signaling pathways targeted by these compounds.
Hsp90 Inhibition
Certain thieno[2,3-c]pyridine derivatives have been shown to inhibit Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor growth.
Caption: Hsp90 signaling pathway and inhibition by thieno[2,3-c]pyridine analogs.
RON Kinase Inhibition
RON (Recepteur d'Origine Nantais) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and metastasis.
Caption: RON kinase signaling pathway and its inhibition.
c-Src Kinase Inhibition
c-Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and migration. Its dysregulation is frequently observed in various cancers.
Caption: c-Src kinase signaling pathway and its inhibition.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
"Application of Thieno[2,3-c]pyridin-7-amine in COT kinase inhibition studies"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Thieno[2,3-c]pyridin-7-amine and its derivatives as inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8 or Tpl2. This document is intended to guide researchers in the setup and execution of key experiments to characterize the inhibitory activity of this class of compounds.
Introduction
COT (Cancer Osaka Thyroid) kinase, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical serine/threonine kinase that plays a pivotal role in inflammatory signaling pathways.[1] It is an essential upstream regulator of the MEK-ERK signaling cascade and is instrumental in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3] The activation of COT kinase is often initiated by stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[1] Given its central role in inflammation, COT kinase has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, as well as in certain cancers.[2][4]
The thieno[2,3-c]pyridine scaffold has been identified as a potent core structure for the development of COT kinase inhibitors.[5][6] Compounds derived from this scaffold, such as this compound, have demonstrated high potency in both biochemical and cellular assays, making them valuable tools for studying COT kinase function and for the development of novel therapeutics.
Quantitative Data Summary
The inhibitory potency of thieno[2,3-c]pyridine-based COT inhibitors has been quantified using various assays. The following table summarizes representative data for a potent inhibitor from this class, referred to as "Cot Inhibitor-2" in several studies, which shares the core thieno[2,3-c]pyridine structure.
| Inhibitor Class | Compound Example | Parameter | Value | Assay Conditions | Reference |
| Thieno[2,3-c]pyridine | Cot Inhibitor-2 | IC50 | 1.6 nM | Biochemical Kinase Assay | [7] |
| Thieno[2,3-c]pyridine | Cot Inhibitor-2 | IC50 | 0.3 µM | TNF-α production in LPS-stimulated human whole blood | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the COT kinase signaling pathway and the workflows for key inhibition assays.
Caption: COT kinase signaling cascade leading to TNF-α production.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 5. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsp90 Inhibitors Based on the Thieno[2,3-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of Heat shock protein 90 (Hsp90) inhibitors centered on the thieno[2,3-c]pyridine scaffold. It includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation and survival.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2][3] The thieno[2,3-c]pyridine scaffold has emerged as a promising framework for the design of novel Hsp90 inhibitors.[4][5] Compounds based on this heterocyclic system have demonstrated potential as anticancer agents by inhibiting Hsp90, thereby inducing cell cycle arrest and cell death in cancer cells.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for representative Hsp90 inhibitors with a thieno[2,3-c]pyridine core. The data is extracted from studies evaluating their anticancer properties.[4]
Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives in Cancer Cell Lines [4]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6a | HSC3 | Head and Neck | 14.5 |
| RKO | Colorectal | 24.4 | |
| 6i | HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 | |
| RKO | Colorectal | 12.4 | |
| MCF7 | Breast | 16.4 |
Compounds 6a and 6i showed no toxicity to normal fibroblast cell lines (PDL), suggesting potential for selective anticancer activity.[4]
Hsp90 Signaling Pathway and Inhibition
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90.[3][7] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for the conformational maturation of its client proteins.[2][3] Consequently, client proteins, many of which are oncoproteins like HER2, RAF-1, and CDK4, are targeted for degradation via the ubiquitin-proteasome pathway.[2][8] This leads to the disruption of multiple oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis.[8]
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine compounds disrupts client protein folding.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the efficacy of thieno[2,3-c]pyridine-based Hsp90 inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the inhibitors on cancer cell lines.[1][4]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HSC3, T47D, RKO, MCF7)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thieno[2,3-c]pyridine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyridine inhibitors in culture medium. Replace the old medium with 100 µL of the medium containing the desired inhibitor concentrations.[1] Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Protocol 2: Hsp90 ATPase Activity Assay
This biochemical assay measures the direct inhibitory effect of the compounds on Hsp90's ATPase activity.[3][8]
Materials:
-
Purified recombinant human Hsp90 protein
-
Thieno[2,3-c]pyridine inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)[3]
-
ATP solution
-
Malachite Green reagent for phosphate detection[3]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the inhibitor, and the purified Hsp90 protein.[1]
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Include controls without Hsp90 and without the inhibitor.[1]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).[1][3]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis by adding the Malachite Green reagent.[3]
-
Measurement: After color development, measure the absorbance at 620 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis for Client Protein Degradation
This assay confirms the on-target effect of Hsp90 inhibitors by measuring the levels of known Hsp90 client proteins.
Materials:
-
6-well cell culture plates
-
Thieno[2,3-c]pyridine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against RAF-1, CDK4, HER2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in client protein expression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel thieno[2,3-c]pyridine-based Hsp90 inhibitor.
Caption: A standard workflow for testing novel thieno[2,3-c]pyridine Hsp90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Thieno[2,3-c]pyridin-7-amine Derivatives as Potential VEGFR-2 Inhibitors
Disclaimer: Publicly available research specifically detailing the synthesis and evaluation of Thieno[2,3-c]pyridin-7-amine derivatives as VEGFR-2 inhibitors is limited. Therefore, these application notes and protocols are based on the closely related and well-studied scaffold, Thieno[2,3-d]pyrimidine derivatives, which are also potent VEGFR-2 inhibitors.[1][2] The methodologies and principles described herein are directly applicable and serve as a comprehensive guide for researchers investigating novel thieno-fused pyridine and pyrimidine compounds targeting the VEGFR-2 kinase.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. This document provides detailed protocols for the evaluation of potential VEGFR-2 inhibitors, using thieno[2,3-d]pyrimidine derivatives as a representative class of compounds.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro VEGFR-2 inhibitory activity and anti-proliferative effects of representative thieno[2,3-d]pyrimidine derivatives.
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modification | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| 17f | Thieno[2,3-d]pyrimidine core | 0.23 ± 0.03 | Sorafenib | 0.23 ± 0.04 |
| IV | Thieno[2,3-d]pyrimidine derivative | 0.23 | - | - |
| V | Thieno[2,3-d]pyrimidine derivative | 0.073 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.[1][2]
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 17f | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | HCT-116 | Not Specified |
| HepG2 (Liver) | 4.10 ± 0.45 | HepG2 | Not Specified | ||
| IV | HCT-116 (Colon) | 2.80 | - | - | - |
| HepG2 (Liver) | 4.10 | - | - | ||
| V | PC3 (Prostate) | 16.35 | - | - | - |
| HepG2 (Liver) | 8.24 | - | - | ||
| l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | MDA-MB-231 | 29.3 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[2][3]
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the in vitro potency of test compounds against recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound solution to the appropriate wells of a 96-well plate.
-
For positive control wells (maximum kinase activity), add 5 µL of vehicle (DMSO in kinase buffer).
-
For blank wells (no kinase activity), add 5 µL of vehicle.
-
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, substrate, and ATP.
-
Kinase Reaction:
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of test compounds on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control wells (medium with the same concentration of DMSO as the test compounds).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key downstream signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF. This compound derivatives aim to inhibit the kinase domain, thereby blocking these downstream events.
References
Application Notes and Protocols: Molecular Docking of Thieno[2,3-c]pyridin-7-amine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of Thieno[2,3-c]pyridin-7-amine and its derivatives with various protein targets implicated in cancer and inflammatory diseases. This document outlines the theoretical background, a detailed experimental protocol for in silico molecular docking, and methods for data analysis and visualization.
Introduction
Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally analogous to purines, these compounds have been investigated as potent inhibitors of various protein kinases and other key cellular proteins.[1] Their versatile scaffold allows for chemical modifications to optimize binding affinity and selectivity for specific biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This information can guide the rational design of more potent and selective inhibitors.
Studies have identified several potential protein targets for thieno[2,3-c]pyridine derivatives, including:
-
COT kinase (MAP3K8): A key enzyme in the MAPK signaling pathway, implicated in cancer and inflammation.[2][3][4][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.[7][8][9][10]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell development and signaling, making it a target for autoimmune diseases and B-cell malignancies.[11][12][13][14]
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone that is involved in the folding and stability of numerous oncogenic proteins, making it an attractive target for cancer therapy.[1][15][16][17][18][19][20]
These application notes will provide a generalized protocol for docking this compound into the active site of these and other relevant protein targets.
Data Presentation
The results of molecular docking studies are typically presented in a tabular format to facilitate the comparison of different ligands and their predicted binding affinities for a given target.
Table 1: Representative Molecular Docking Results for this compound Derivatives
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| TPA-001 | COT Kinase | 3V0W | -8.5 | -8.2 | Met477, Glu475, Cys534 |
| TPA-001 | VEGFR-2 | 4JPS | -9.2 | -8.9 | Cys919, Asp1046, Glu885 |
| TPA-001 | BTK | 3GEN | -7.9 | -7.6 | Met477, Thr474, Asp539 |
| TPA-001 | Hsp90 | 2XAB | -8.1 | -7.8 | Asp93, Leu107, Phe138 |
| TPA-002 | COT Kinase | 3V0W | -9.1 | -8.8 | Met477, Tyr481, Cys534 |
| TPA-002 | VEGFR-2 | 4JPS | -9.8 | -9.5 | Cys919, Asp1046, Phe1047 |
| TPA-002 | BTK | 3GEN | -8.5 | -8.2 | Met477, Lys430, Asp539 |
| TPA-002 | Hsp90 | 2XAB | -8.7 | -8.4 | Asp93, Asn51, Phe138 |
Note: The data presented in this table is exemplary and intended to illustrate the format for reporting molecular docking results. Actual values will vary depending on the specific derivatives, software, and parameters used.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a target protein of interest. This protocol is generalized and may require optimization based on the specific software suite (e.g., AutoDock, Glide, GOLD) and target protein.
Protocol: Molecular Docking of this compound
1. Preparation of the Target Protein
1.1. Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB). Select a high-resolution structure, preferably one that is co-crystallized with a ligand to identify the binding site.
1.2. Protein Preparation:
- Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.
- If the protein is a multimer, retain only the chain that contains the active site of interest.
- Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
- Assign partial charges to each atom of the protein using a force field such as CHARMm or AMBER.
- Minimize the energy of the protein structure to relieve any steric clashes.
2. Preparation of the Ligand (this compound)
2.1. Ligand Structure Generation:
- Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
- Convert the 2D structure to a 3D structure.
2.2. Ligand Preparation:
- Add hydrogen atoms to the ligand.
- Assign partial charges to each atom of the ligand.
- Minimize the energy of the ligand to obtain a low-energy conformation.
- Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
3. Grid Generation
3.1. Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the binding site.
3.2. Grid Box Setup:
- Generate a grid box that encompasses the entire binding site.
- The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
- Pre-calculate the interaction energies for different atom types within this grid to expedite the docking calculations.
4. Molecular Docking Simulation
4.1. Select a Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (as used in AutoDock), Monte Carlo simulated annealing, and fragment-based methods.
4.2. Set Docking Parameters:
- Define the number of docking runs. A higher number of runs increases the probability of finding the optimal binding pose.
- Set the population size, number of energy evaluations, and number of generations for genetic algorithms.
4.3. Run the Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the protein's active site and score them based on a predefined scoring function.
5. Analysis of Results
5.1. Clustering of Poses: The docking results will typically consist of multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable clusters.
5.2. Binding Affinity and Interactions:
- Analyze the predicted binding affinity (e.g., docking score, estimated free energy of binding) for the best-ranked poses.
- Visualize the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
- Compare the interactions of this compound with those of known inhibitors of the target protein.
Mandatory Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
VEGFR-2 Signaling Pathway
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 5. JCI - TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations [jci.org]
- 6. MAP3K8 mitogen-activated protein kinase kinase kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HSP90 Function | HSP90 [hsp90.ca]
- 19. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Based Drug Design with a Thieno[2,3-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the structure-based design of drugs targeting various protein kinases, utilizing the thieno[2,3-c]pyridine scaffold. This versatile heterocyclic core has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets implicated in cancer and inflammatory diseases.
Introduction to the Thieno[2,3-c]pyridine Scaffold
The thieno[2,3-c]pyridine core is a bicyclic heteroaromatic system that serves as a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its structure allows for strategic modifications at various positions to optimize interactions with the target protein's active site, thereby enhancing potency and selectivity. Structure-based drug design efforts have successfully utilized this core to develop inhibitors for several important kinase targets.
Key Protein Targets and Quantitative Data
Thieno[2,3-c]pyridine derivatives have been successfully developed as inhibitors for a variety of protein kinases. The following tables summarize the quantitative data for representative inhibitors against their respective targets.
Table 1: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against COT Kinase
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound X1 | COT | 15 | Biochemical | [3] |
| Compound X2 | COT | 28 | Biochemical | [3] |
Table 2: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against GRK2
| Compound | Target | IC50 (µM) | Ligand Efficiency | Reference |
| Compound Y1 | GRK2 | 0.8 | 0.35 | [2] |
| Compound Y2 | GRK2 | 1.2 | 0.32 | [2] |
Table 3: Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives against RON Splice Variants
| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 15f | RON | <10 | HT29 | <1 | [4] |
| 15f | c-Met | <10 | SW620 | <1 | [4] |
Table 4: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [5] |
| 17f | VEGFR-2 | 0.23 | HepG2 | 4.10 | [5] |
Table 5: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against Hsp90
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 6i | Hsp90 | HSC3 | 10.8 | [6] |
| 6i | Hsp90 | T47D | 11.7 | [6] |
| 6i | Hsp90 | RKO | 12.4 | [6] |
| 6i | Hsp90 | MCF7 | 16.4 | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action of the inhibitors and for designing robust experimental plans.
Figure 1: Simplified COT (MAP3K8) signaling pathway and the point of inhibition by Thieno[2,3-c]pyridine derivatives.
Figure 2: GRK2 signaling pathway in cardiac hypertrophy and the inhibitory action of Thieno[2,3-c]pyridine derivatives.
Figure 3: VEGFR-2 signaling pathway in angiogenesis and its inhibition by Thieno[2,3-d]pyrimidine derivatives.[3]
Figure 4: General experimental workflow for the evaluation of Thieno[2,3-c]pyridine-based kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific kinase. This can be adapted for kinases such as COT, GRK2, RON, and VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., COT, GRK2, RON, VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP solution
-
Specific peptide substrate
-
Test compound (Thieno[2,3-c]pyridine derivative) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 2 µL of the recombinant kinase diluted in kinase buffer.
-
Add 2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTS) Assay
This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT29, SW620, HCT-116, HepG2, HSC3, T47D, RKO, MCF7)
-
Complete cell culture medium
-
Test compound (Thieno[2,3-c]pyridine derivative)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other measurements.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.
-
Conclusion
The thieno[2,3-c]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The application notes and protocols provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate thieno[2,3-c]pyridine-based compounds. By integrating structure-based design principles with robust in vitro and cell-based assays, the discovery of potent and selective drug candidates can be significantly accelerated. The detailed methodologies and visual representations of signaling pathways are intended to facilitate a deeper understanding of the underlying biology and to support the rational design of next-generation therapeutics.
References
- 1. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. promega.com [promega.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Functionalization of Thieno[2,3-c]pyridine-7-amine for Biological Probes
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and chemical biology. Its derivatives have shown a wide range of biological activities, including potent inhibition of various kinases and anticancer properties. The strategic functionalization of the thieno[2,3-c]pyridine core, particularly at the 7-amine position, allows for the development of tailored biological probes to investigate cellular signaling pathways, validate drug targets, and serve as starting points for drug discovery programs.
These application notes provide an overview of the synthesis, functionalization, and application of thieno[2,3-c]pyridine-7-amine derivatives as biological probes. Detailed protocols for a representative synthesis and a common biological assay are included to guide researchers in this promising area.
Data Presentation
Table 1: Synthesis and Functionalization of Thieno[2,3-c]pyridine Derivatives
| Entry | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Reference |
| 1 | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, Chloroacetyl chloride | Triethylamine | Intermediate compound 4 | - | [1] |
| 2 | Fused 1,2,3-triazoles | Acid-mediated denitrogenative transformation | 7-(substituted methyl)thieno[2,3-c]pyridines | Good | [2] |
| 3 | Compound 2 (a fused 1,2,3-triazole) | Carboxylic acid, 100 °C, 1-3 hours | thieno[2,3-c]pyridine-7-ylmethyl ester derivatives | Good | [2] |
| 4 | 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, N-aryl-2-chloroacetamide | 10% aq. KOH, DMF, r.t. | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | - | [3] |
Table 2: Biological Activity of Functionalized Thieno[2,3-c]pyridine Derivatives
| Compound ID | Target | Assay | IC50 / Activity | Cell Line(s) | Reference |
| 6i | Hsp90 | MTT Assay | IC50 = 10.8 µM | HSC3 (Head and Neck Cancer) | [1] |
| IC50 = 11.7 µM | T47D (Breast Cancer) | [1] | |||
| IC50 = 12.4 µM | RKO (Colorectal Cancer) | [1] | |||
| IC50 = 16.4 µM | MCF7 (Breast Cancer) | [1] | |||
| 6a | Hsp90 | MTT Assay | IC50 = 14.5 µM | HSC3 (Head and Neck Cancer) | [1] |
| IC50 = 24.4 µM | RKO (Colorectal Cancer) | [1] | |||
| 5c | CYP17 | Enzyme Activity Assay | IC50 = 2.08 µM | PC-3 (Prostate Cancer) | [4] |
| 17d | Phosphoinositide specific-phospholipase C | Antiproliferative Assay | GI50 = 23 nM | MDA-MD-435 (Melanoma) | [5] |
| GI50 = 46 nM | MDA-MB-468 (Breast Cancer) | [5] | |||
| 3c | Pim-1 Kinase | Kinase Inhibitory Assay | IC50 = 35.7 µM | - | [6] |
| 5b | Pim-1 Kinase | Kinase Inhibitory Assay | IC50 = 12.71 µM | - | [6] |
| 14g | Bruton's Tyrosine Kinase (BTK) | Kinase Inhibitory Assay | IC50 = 12.8 nM | - | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Thieno[2,3-c]pyridine Derivative
This protocol is a representative example based on the Gewald reaction followed by N-acylation, a common strategy for functionalizing the thieno[2,3-c]pyridine core.[1]
Step 1: Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3)
-
To a solution of ethyl 4-oxo-piperidine-1-carboxylate (1) (1 equivalent) and ethyl cyanoacetate (2) (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine, dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3).
Step 2: N-Acylation of the 2-amino group
-
Dissolve compound 3 (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated intermediate.
Step 3: Nucleophilic Substitution to Introduce a Functional Group
-
Dissolve the N-acylated intermediate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the desired nucleophile (e.g., a substituted amine or thiol) (1.5 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Stir the reaction mixture at 60-80 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final functionalized thieno[2,3-c]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of a functionalized thieno[2,3-c]pyridine derivative against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (functionalized thieno[2,3-c]pyridine derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (luminometer or spectrophotometer)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, peptide substrate, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the kinase activity detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the high-concentration positive control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizations
Synthesis and Functionalization Workflow
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-c]pyridin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thieno[2,3-c]pyridin-7-amine synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to obtain this compound with a good yield?
A direct, one-pot synthesis of this compound is not well-documented. A reliable and often successful two-step approach is recommended. This involves the initial synthesis of a 7-halo-thieno[2,3-c]pyridine intermediate, followed by a palladium-catalyzed amination reaction.
Q2: Which halogen is preferred at the 7-position for the subsequent amination step?
Both 7-bromo and 7-chloro-thieno[2,3-c]pyridine can be used as precursors. Aryl bromides are often more reactive than aryl chlorides in palladium-catalyzed coupling reactions, which can lead to higher yields or allow for milder reaction conditions in the amination step. However, the choice may also depend on the availability and cost of the starting materials and reagents for the halogenation step.
Q3: What are the key reaction types involved in the proposed two-step synthesis?
The first step involves an electrophilic halogenation of the thieno[2,3-c]pyridine core. A potential method is the oxidation of the pyridine nitrogen followed by treatment with a phosphorus oxyhalide. The second step is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Experimental Protocols and Yield Data
Step 1: Synthesis of 7-Bromo-thieno[2,3-c]pyridine
This protocol is based on analogous reactions for the halogenation of similar heterocyclic systems.
Reaction Scheme:
Thieno[2,3-c]pyridine → 7-Bromo-thieno[2,3-c]pyridine
Methodology:
-
Oxidation: To a solution of thieno[2,3-c]pyridine in a suitable solvent such as dichloromethane or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred for several hours at room temperature and monitored by TLC for the formation of the N-oxide.
-
Bromination: The crude N-oxide is then treated with phosphorus oxybromide (POBr₃) at an elevated temperature. The reaction mixture is carefully heated to reflux for a few hours.
-
Work-up and Purification: After cooling, the reaction mixture is cautiously quenched with ice water and neutralized with a base like sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Thieno[2,3-c]pyridine | m-CPBA | Dichloromethane | 0 °C to RT | 2-4 h | High |
| 2 | Thieno[2,3-c]pyridine N-oxide | POBr₃ | - | Reflux | 2-6 h | 60-80% |
Step 2: Synthesis of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the 7-bromo intermediate.
Reaction Scheme:
7-Bromo-thieno[2,3-c]pyridine → this compound
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a reaction vessel is charged with 7-Bromo-thieno[2,3-c]pyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Addition of Amine Source: An ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), is added, followed by a dry, degassed solvent like toluene or dioxane.
-
Reaction: The mixture is heated to the specified temperature (typically 80-110 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is cooled, quenched, and the product is extracted. The crude product is then purified, often by column chromatography, to yield this compound.
| Reactant | Catalyst (mol%) | Ligand (mol%) | Base | Amine Source | Solvent | Temperature | Time | Typical Yield |
| 7-Bromo-thieno[2,3-c]pyridine | Pd₂(dba)₃ (1-5%) | Xantphos (2-10%) | NaOtBu | Benzophenone imine | Toluene | 100 °C | 12-24 h | 70-90% |
| 7-Bromo-thieno[2,3-c]pyridine | Pd(OAc)₂ (2-5%) | BINAP (3-7.5%) | Cs₂CO₃ | LHMDS | Dioxane | 110 °C | 12-24 h | 65-85% |
Troubleshooting Guides
Step 1: Synthesis of 7-Bromo-thieno[2,3-c]pyridine
Q: The oxidation of thieno[2,3-c]pyridine is slow or incomplete. What can I do?
-
A1: Check the quality of m-CPBA. m-CPBA can degrade over time. Use a freshly opened bottle or determine its purity by titration.
-
A2: Increase the equivalents of m-CPBA. You can incrementally add more m-CPBA, but be cautious of over-oxidation.
-
A3: Extend the reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed.
Q: The yield of the bromination step is low. What are the possible reasons?
-
A1: Incomplete N-oxide formation. Ensure the oxidation in the previous step went to completion.
-
A2: Degradation of the product. The reaction is performed at high temperatures, which might lead to some degradation. Ensure the reaction is not heated for an excessively long time after the starting material is consumed.
-
A3: Issues during work-up. The quenching and neutralization steps should be performed carefully to avoid product loss. Ensure the pH is basic before extraction.
Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)
Q: The amination reaction does not proceed, or the yield is very low. What should I check?
-
A1: Catalyst and ligand integrity. Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure they are handled under a strict inert atmosphere.
-
A2: Purity of the 7-bromo-thieno[2,3-c]pyridine. Impurities in the starting material can poison the catalyst. Ensure the substrate is pure before use.
-
A3: Choice of base. The base is crucial for the catalytic cycle. Sodium tert-butoxide is a strong base and often effective. Ensure it is dry and of high quality.
-
A4: Solvent quality. Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.
Q: I am observing the formation of side products. What are they and how can I minimize them?
-
A1: Hydrodehalogenation. A common side product is the debrominated thieno[2,3-c]pyridine. This can occur if there are sources of hydrogen in the reaction mixture or if the catalytic cycle is inefficient. Using a well-defined catalyst/ligand system and strictly anhydrous conditions can minimize this.
-
A2: Dimerization or other coupling reactions. At high temperatures and catalyst loadings, side reactions can occur. Optimizing the reaction temperature and catalyst concentration can help.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
"Addressing solubility issues of Thieno[2,3-c]pyridine derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Thieno[2,3-c]pyridine derivatives.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues faced during experimental work.
I. Initial Solubility Assessment & Common Issues
Question: My thieno[2,3-c]pyridine derivative shows very low solubility in aqueous buffers. What is the first step to address this?
Answer: Low aqueous solubility is a known challenge for many heterocyclic compounds, including thieno[2,3-c]pyridine derivatives, due to their often rigid and planar structures. The first step is to accurately quantify the solubility and then explore systematic strategies for enhancement.
Troubleshooting Workflow for Initial Solubility Problems:
Caption: Initial troubleshooting workflow for solubility issues.
Question: I'm hesitant to chemically modify my lead compound. What are the most common formulation strategies for this class of molecules?
Answer: For an existing compound, formulation strategies are the ideal approach. These methods improve the solubility and dissolution rate without altering the chemical structure of the active pharmaceutical ingredient (API). Common and effective strategies include:
-
Complexation with Cyclodextrins: Encapsulating the lipophilic thieno[2,3-c]pyridine molecule within a cyclodextrin's cavity can significantly increase its apparent aqueous solubility.[1]
-
Amorphous Solid Dispersions: Dispersing the crystalline compound in a polymer matrix to create an amorphous solid form eliminates the crystal lattice energy, which is a major barrier to dissolution.[2]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[3][4]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending the drug in lipid excipients, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption.[3][5]
II. Chemical Modification Strategies
Question: If I can modify the molecule, what structural changes are most likely to improve solubility while retaining biological activity?
Answer: Structure-solubility relationships are key. Based on studies with the closely related thieno[2,3-b]pyridines, which have historically faced similar solubility challenges, the following strategies have proven effective:[6]
-
Introduce Polar Functional Groups: The addition of polar groups like alcohols, ketones, or substituted amines can increase hydrogen bonding with water.[7]
-
Disrupt Crystal Packing: Incorporating bulky, flexible, or non-planar groups can disrupt the intermolecular stacking that leads to high crystal lattice energy and low solubility. The addition of cleavable ester or carbonate groups has been shown to improve the activity of thieno[2,3-b]pyridines, likely by improving their pharmacokinetic profile.[8]
-
Introduce Ionizable Centers: For non-ionizable compounds, introducing a weakly basic or acidic functional group allows for salt formation, which is a classic and highly effective method for increasing aqueous solubility.[9]
III. Formulation-Specific Troubleshooting
Question: I tried using cyclodextrins, but the solubility enhancement was minimal. What could be the problem?
Answer: Several factors can limit the effectiveness of cyclodextrin complexation:
-
Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity must match the dimensions of the guest molecule (your derivative). Beta-cyclodextrins are common, but alpha- or gamma-cyclodextrins might be more suitable depending on the molecule's size. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer vastly improved aqueous solubility of the complex itself.[3][10]
-
Poor Complexation Efficiency: The stoichiometry of the drug-cyclodextrin interaction may not be optimal. A phase solubility study is crucial to determine the ideal ratio.
-
Suboptimal Preparation Method: Simple physical mixing is often insufficient. Methods like kneading, co-evaporation, or freeze-drying create a more intimate association and are more likely to yield a true inclusion complex.[11]
Question: My solid dispersion formulation is not stable and the compound is recrystallizing over time. How can I prevent this?
Answer: Amorphous solid dispersions are metastable, and recrystallization is a common challenge. To improve stability:
-
Polymer Selection: The chosen polymer must be miscible with the drug and have a high glass transition temperature (Tg) to limit molecular mobility. Polymers like PVP, HPMC, or Soluplus® are common choices.[2]
-
Drug Loading: Overloading the polymer with the drug increases the likelihood of recrystallization. The drug loading should be kept below the saturation point in the polymer.
-
Moisture Control: Water can act as a plasticizer, lowering the Tg of the dispersion and facilitating crystallization. Strict control of moisture during manufacturing and storage is critical.
Quantitative Data Summary
While specific quantitative solubility data for thieno[2,3-c]pyridine derivatives are not widely published, data from the isomeric thieno[2,3-b]pyridine series offers valuable insights into the potential magnitude of solubility enhancement.
| Compound/Strategy | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| Thieno[2,3-b]pyridine Core Modification (S to N substitution) | 1.2 µg/mL | 1.3 mg/mL | ~1083x | [12] |
| Thieno[2,3-b]pyridine Derivative in Polymer Matrix | - | 5-fold increase in potency (IC50) | - | [12] |
Note: The increase in potency is an indirect but relevant measure of improved bioavailability, likely resulting from enhanced solubility in the assay medium.
Experimental Protocols
1. Protocol: Phase Solubility Study for Cyclodextrin Complexation
This protocol is used to determine the appropriate cyclodextrin and the stoichiometry of complexation.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Addition of Drug: Add an excess amount of the thieno[2,3-c]pyridine derivative to each solution in separate vials. Ensure enough solid is present to maintain saturation.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sampling and Analysis: After equilibration, filter the solutions through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved derivative in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the concentration of the dissolved derivative (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and its stability constant.
2. Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds and provides good molecular mixing.
-
Solubilization: Dissolve both the thieno[2,3-c]pyridine derivative and the chosen carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). The ratio of drug to polymer should be determined from preliminary screening (e.g., 1:1, 1:3, 1:5 by weight).
-
Mixing: Ensure both components are fully dissolved to form a clear solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to form a thin film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently mill or sieve the material to obtain a fine, homogenous powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Signaling Pathway Visualizations
Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of key signaling proteins like Hsp90 and COT (MAP3K8). Understanding these pathways is crucial for interpreting experimental results.
References
- 1. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients [mdpi.com]
- 3. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[2,3-c]pyridin-7-amine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thieno[2,3-c]pyridin-7-amine analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound analogs in a question-and-answer format.
Q1: My crude product is an intractable oil or gum. How can I induce crystallization?
A1: Oiling out is a common problem with nitrogen-containing heterocycles. Here are a few strategies to induce crystallization:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, methanol) and slowly add a poor solvent (e.g., hexane, diethyl ether, water) until persistent turbidity is observed. Let the mixture stand, or gently warm it to dissolve the turbidity and then cool it slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Concentration and Cooling: Concentrate the solution under reduced pressure and then cool it in an ice or dry ice/acetone bath.
Q2: I am having difficulty removing a persistent, closely-eluting impurity during column chromatography. What can I do?
A2: Improving separation of closely-eluting spots requires optimizing your chromatography conditions.
-
Solvent System Modification:
-
Change Polarity: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.
-
Introduce a Different Solvent: Incorporate a solvent with different properties. For example, if you are using a hexane/ethyl acetate system, try adding a small amount of dichloromethane or methanol. For basic compounds like amines, adding a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines. Reversed-phase chromatography (C18) is another option, particularly for more polar analogs.
-
Flash Chromatography: Utilize an automated flash chromatography system that allows for more precise gradients and the use of high-resolution columns.
Q3: My compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?
A3: Degradation on silica gel is often indicated by streaking, the appearance of new, lower Rf spots during elution, and low recovery of the desired product. This compound analogs, being basic, can be particularly susceptible to the acidic nature of standard silica gel.
-
Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a base like triethylamine or pyridine (e.g., 1% in the eluent) before packing the column.
-
Use Neutral or Basic Stationary Phases: As mentioned, switching to neutral or basic alumina can prevent degradation of acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is ideal). Do not let the compound sit on the column for an extended period.
-
Alternative Purification Methods: If the compound is highly sensitive, consider purification by recrystallization or preparative thin-layer chromatography (prep-TLC) on a neutralized plate.
Q4: The solubility of my this compound analog is very low in common organic solvents, making purification difficult. What strategies can I employ?
A4: Poor solubility is a known challenge for some planar heterocyclic systems due to strong intermolecular forces like π-stacking.[1]
-
Recrystallization from High-Boiling Point Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane can be effective for recrystallizing poorly soluble compounds.[2] The product may crystallize upon cooling or by adding an anti-solvent.
-
Acid-Base Extraction: If your analog is sufficiently basic, you can dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl), wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) can be an excellent method for purifying compounds with low solubility, as only a small amount needs to be dissolved at any given time for injection.
Frequently Asked Questions (FAQs)
Q1: What are the standard purification techniques for this compound analogs?
A1: Standard purification methods for these compounds include recrystallization, column chromatography, and preparative HPLC.[3] The choice of method depends on the physical properties of the analog (e.g., crystallinity, solubility, stability) and the nature of the impurities.
Q2: Which solvents are commonly used for the recrystallization of this compound analogs?
A2: Based on literature for related thienopyridine structures, common recrystallization solvents include ethanol, dioxane, and dimethylformamide (DMF).[2][4] The appropriate solvent will need to be determined empirically for each specific analog.
Q3: What type of stationary phase is recommended for column chromatography of these basic heterocycles?
A3: While silica gel is most common, its acidic nature can cause issues. For this compound analogs, it is often beneficial to use silica gel that has been deactivated with a base (e.g., triethylamine). Alternatively, using a less acidic stationary phase like neutral or basic alumina can be advantageous.
Q4: Can I use reversed-phase HPLC for the purification of my analogs?
A4: Yes, reversed-phase HPLC (RP-HPLC) is a powerful tool for the purification of this compound analogs, especially for polar compounds or for achieving very high purity. Typical mobile phases consist of acetonitrile/water or methanol/water mixtures, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol provides a general methodology for the purification of a this compound analog using flash column chromatography on silica gel.
-
Analytical TLC:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives a good separation and an Rf value of approximately 0.2-0.4 for the desired compound.
-
To improve the spot shape for the amine, add 0.5-1% triethylamine to the eluent.
-
-
Column Preparation:
-
Select a flash column cartridge of an appropriate size based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Equilibrate the column with the chosen mobile phase (including the triethylamine if used).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (or Celite®) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Load this powder evenly onto the top of the equilibrated column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Inject the solution directly onto the column. Note: This can sometimes lead to band broadening.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. A gradient elution (e.g., starting with a low polarity and gradually increasing) is often effective for separating multiple components.
-
Collect fractions based on the UV absorbance profile from the flash chromatography system's detector.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Characterize the final product for purity and identity (e.g., by NMR, LC-MS, melting point).
-
Quantitative Data Summary
The following table summarizes typical purification data found in the synthesis of thienopyridine derivatives. Note that specific yields and purity will vary greatly depending on the reaction and the specific analog.
| Compound Type | Purification Method | Solvent(s) Used | Typical Yield (%) | Melting Point (°C) | Reference |
| Thieno[2,3-b]pyridine derivative | Recrystallization | Dioxane | 84 | 264-266 | [2] |
| Thieno[2,3-b]pyridine derivative | Recrystallization | DMF | 72 | >300 | [2] |
| Thieno[2,3-c]pyridine derivative | Column Chromatography | Not specified | Good | Not specified | [5] |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Not specified (crystals formed) | DMF, KOH(aq) | 69-83 | 169-209 | [6] |
Diagrams
Purification Workflow
The following diagram illustrates a typical workflow and decision-making process for the purification of this compound analogs.
Caption: General purification workflow for this compound analogs.
References
- 1. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"Overcoming challenges in the cyclization step of Thieno[2,3-c]pyridine synthesis"
Welcome to the technical support center for the synthesis of Thieno[2,3-c]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization step of this important heterocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Thieno[2,3-c]pyridines, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Thieno[2,3-c]pyridine
Question: My reaction is resulting in a low yield or no formation of the desired Thieno[2,3-c]pyridine. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors depending on the synthetic route employed. Here’s a breakdown of potential causes and solutions for major synthetic pathways:
-
For Gewald Synthesis:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is crucial. Ensure your base is appropriate for the reactivity of your ketone. For less reactive ketones, consider screening stronger bases like piperidine or morpholine, or increasing the reaction temperature.[1] The condensation produces water, which can inhibit the reaction; using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[1]
-
Poor Sulfur Addition and Cyclization: Ensure that elemental sulfur is present in a slight excess and that the reaction temperature and base are suitable for the cyclization to proceed.[1]
-
Catalyst Loading: In some cases, using a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, can significantly improve yields and reaction times compared to stoichiometric amounts of traditional bases.[2]
-
-
For Pomeranz-Fritsch type Cyclization:
-
Inappropriate Acid Catalyst: The choice and amount of acid catalyst are critical. While PTSA can be effective, stronger acids like TfOH may lead to higher yields.[3] Optimization of the catalyst loading is recommended.
-
Solvent Effects: The reaction solvent can have a significant impact on the yield. For instance, in an acid-mediated denitrogenative transformation, 1,2-dichloroethane (DCE) was found to give a higher yield compared to toluene or dioxane.[3]
-
Reaction Temperature: Temperature plays a crucial role. In some cases, lowering the temperature can improve the yield of the desired product by minimizing side reactions.[3]
-
-
For Fiesselmann Synthesis:
-
Base Selection: The choice of base is important for the initial deprotonation of the thioglycolic acid derivative and for promoting the cyclization. Sodium alcoholates are commonly used for the cyclization step.[4]
-
Formation of Side Products: The formation of a thioacetal can be a competing reaction. The presence of an alcohol in the reaction mixture can favor the formation of the desired monoadduct.[4]
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities and side products in my reaction mixture. What are the common side products and how can I minimize their formation?
Answer: The formation of side products is a frequent challenge. Here are some common side products and strategies to mitigate them:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more efficient catalyst.[1]
-
-
Knoevenagel-Cope Intermediate: In the Gewald synthesis, the α,β-unsaturated nitrile intermediate may accumulate if the subsequent sulfur addition and cyclization are slow.
-
Troubleshooting: Ensure a slight excess of sulfur is used and that the reaction conditions (temperature and base) are optimized for the cyclization step.[1]
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize.
-
Troubleshooting: This can often be controlled by adjusting the reaction concentration, temperature, and the rate of addition of reagents.
-
-
Formation of Isomeric Products: In some synthetic routes, the formation of regioisomers is possible.
-
Troubleshooting: Careful selection of starting materials and reaction conditions is crucial for regioselectivity. Purification by column chromatography or recrystallization may be necessary to separate isomers.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final Thieno[2,3-c]pyridine product. What are some effective purification strategies?
Answer: Purification can be challenging due to the nature of the product and potential impurities. Here are some recommended approaches:
-
Column Chromatography: This is a standard and often effective method for separating the desired product from unreacted starting materials and side products. A variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: If the Thieno[2,3-c]pyridine has a basic nitrogen atom, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution and then recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Work-up Procedure: A thorough work-up procedure after the reaction is complete is essential. This typically involves quenching the reaction, washing the organic layer with water, brine, and then drying it over an anhydrous salt like sodium sulfate before concentrating.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the Thieno[2,3-c]pyridine core?
A1: There are two primary strategies for the synthesis of Thieno[2,3-c]pyridines:
-
Closure of the thiophene ring onto a pre-existing pyridine derivative. This approach is often utilized in methods like the Fiesselmann synthesis.[4]
-
Closure of the pyridine ring onto a pre-existing thiophene derivative. This strategy is employed in reactions such as the Pomeranz-Fritsch cyclization and certain variations of the Friedlander annulation.[3][6]
Q2: Are there any metal-free methods available for the synthesis of Thieno[2,3-c]pyridines?
A2: Yes, metal-free synthetic routes are highly desirable, especially in drug development, to avoid toxic metal residues. One such method involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole, which is formed from a thiophene derivative. This approach avoids the use of metal catalysts and is considered more environmentally friendly.[7]
Q3: How does the choice of base influence the outcome of the Gewald synthesis?
A3: The base in the Gewald synthesis plays a critical role in catalyzing the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1] Commonly used bases include secondary amines (morpholine, piperidine) and tertiary amines (triethylamine). The strength and type of base can significantly affect the reaction rate and yield.[1] In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[1] Recent studies have shown that a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can be highly effective.[2]
Q4: What are the key parameters to optimize in a Pomeranz-Fritsch type cyclization for Thieno[2,3-c]pyridine synthesis?
A4: The key parameters to optimize for a successful Pomeranz-Fritsch cyclization are:
-
Acid Catalyst: The type and concentration of the acid catalyst are crucial. Stronger acids like trifluoromethanesulfonic acid (TfOH) may provide better yields than p-toluenesulfonic acid (PTSA).[3]
-
Solvent: The choice of solvent can significantly influence the reaction outcome. For example, 1,2-dichloroethane (DCE) has been shown to be a superior solvent in certain cases.[3]
-
Temperature: The reaction temperature needs to be carefully controlled to promote the desired cyclization while minimizing the formation of degradation or side products.[3]
Quantitative Data Summary
The following tables summarize quantitative data from the literature to aid in the optimization of the cyclization step.
Table 1: Optimization of Reaction Conditions for a Pomeranz-Fritsch Type Cyclization [3][7]
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA (2) | Toluene | 110 | 24 | 2 |
| 2 | PTSA (2) | Dioxane | 100 | 24 | 5 |
| 3 | PTSA (2) | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH (2) | Toluene | 110 | 24 | 11 |
| 5 | TfOH (2) | Dioxane | 100 | 24 | 48 |
| 6 | TfOH (2) | 1,2-DCE | 80 | 24 | 72 |
Table 2: Influence of Base Catalyst on the Synthesis of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles (Precursors for Thieno[2,3-b]pyridines) [8]
| Compound | Ar | Catalyst | Time (h) | Yield (%) |
| 4a | C₆H₅ | Triethylamine | 4 | 44 |
| 4a | C₆H₅ | HSA-MgO | 3 | 65 |
| 4a | C₆H₅ | Nanosized MgO | 3 | 75 |
| 4b | 4-ClC₆H₄ | Triethylamine | 3 | 45 |
| 4b | 4-ClC₆H₄ | HSA-MgO | 2 | 49 |
| 4b | 4-ClC₆H₄ | Nanosized MgO | 2 | 65 |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes [1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Acid-Mediated Denitrogenative Transformation for Thieno[2,3-c]pyridine Synthesis [7]
-
To a solution of the fused 1,2,3-triazole precursor (1 eq.) in 1,2-dichloroethane (DCE), add the nucleophile (e.g., butan-1-ol, 10 eq.).
-
Add trifluoromethanesulfonic acid (TfOH) (2 eq.) as the catalyst.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis of Thieno[2,3-c]pyridines.
Caption: Troubleshooting workflow for low yield in Thieno[2,3-c]pyridine synthesis.
Caption: General synthetic strategies for the Thieno[2,3-c]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. d-nb.info [d-nb.info]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Thieno[2,3-c]pyridine-Based Inhibitors
Welcome to the Technical Support Center for Thieno[2,3-c]pyridine-Based Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent phenotypes in our cellular assays after treatment with our Thieno[2,3-c]pyridine-based inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are frequently indicative of off-target activities. The ATP-binding pocket, the target of many kinase inhibitors, is highly conserved across the human kinome. This structural similarity means that an inhibitor designed for one kinase may bind to and inhibit other kinases, leading to unintended biological consequences. We strongly recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.
Q2: How can we determine the kinase selectivity profile of our Thieno[2,3-c]pyridine-based inhibitor?
A2: The most comprehensive approach is to screen your compound against a large panel of purified kinases. This can be done through biochemical assays that measure the direct inhibition of kinase activity (e.g., ADP-Glo assay) or through binding assays. Several commercial services offer screening against hundreds of kinases. For a more physiologically relevant assessment, cellular assays like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement within a live cell, and phosphoproteomics can map the downstream signaling consequences of both on- and off-target inhibition.
Q3: What is the significance of IC50 values in determining off-target effects?
A3: The IC50 (half-maximal inhibitory concentration) is a quantitative measure of a compound's potency against a specific kinase. When evaluating selectivity, you should compare the IC50 value for your intended target with the IC50 values for other kinases. A significantly lower IC50 for your primary target (e.g., >100-fold difference) suggests good selectivity. If your compound inhibits other kinases with potencies similar to the intended target, off-target effects in cellular and in vivo models are likely.
Q4: Can off-target effects of our Thieno[2,3-c]pyridine-based inhibitor be beneficial?
A4: While often considered a liability, off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology. However, it is crucial to identify and characterize these off-target interactions to understand the complete mechanism of action and to anticipate potential side effects. Uncharacterized off-target effects can lead to misinterpretation of experimental results.
Q5: Our Thieno[2,3-c]pyridine-based inhibitor targets COT kinase (MAP3K8). What are the known downstream signaling pathways that could be affected by off-target inhibition?
A5: COT kinase is a key regulator of the MAPK signaling cascade. It has been shown to activate the JNK and ERK pathways. Therefore, off-target inhibition of kinases within these or parallel pathways (e.g., p38 MAPK, PI3K/AKT) could lead to complex and unexpected signaling outcomes.[1][2][3] Phosphoproteomics is an excellent method to empirically determine which pathways are affected in your specific experimental system.
Data Presentation: Kinase Selectivity Profile
The following table presents a representative kinase selectivity profile for a thienopyridine-based inhibitor, Compound 15f, a potent RON kinase inhibitor. This data illustrates how to present selectivity data, highlighting both potent on-target activity and potential off-targets.
Table 1: Kinase Selectivity Profile of Compound 15f (a Thieno[2,3-b]pyridine derivative) [4]
| Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM |
| RON | >99 | LOK | 94 |
| ABL1 | 25 | LYN | 38 |
| ALK | 65 | MAP4K4 | 15 |
| AXL | 85 | MEK1 | 5 |
| BLK | 42 | MET | >99 |
| BTK | 12 | MINK1 | 22 |
| CSF1R | 78 | MST1R | 98 |
| CSK | 33 | MUSK | 91 |
| DDR1 | 88 | p38α | 10 |
| EGFR | 45 | PDGFRA | 68 |
| EPHA2 | 75 | PDGFRB | 82 |
| EPHB4 | 81 | PLK1 | 3 |
| FAK | 28 | RET | 89 |
| FGFR1 | 72 | ROCK1 | 7 |
| FGR | 55 | ROS1 | 93 |
| FLT1 | 96 | SLK | 95 |
| FLT3 | 92 | SRC | 48 |
| FLT4 | 97 | SYK | 18 |
| FRK | 61 | TEK | 87 |
| FYN | 49 | TIE1 | 79 |
| HCK | 51 | TRKA | 84 |
| IGF1R | 35 | TRKB | 86 |
| INSR | 32 | TRKC | 83 |
| ITK | 8 | TXK | 11 |
| JAK2 | 21 | TYRO3 | 90 |
| JAK3 | 14 | VEGFR2 | 94 |
| KDR | 94 | YES1 | 53 |
| KIT | 79 | ZAP70 | 9 |
| LCK | 46 | --- | --- |
Data is presented as percent inhibition at a 1 µM concentration of Compound 15f. Values greater than 80% are highlighted to indicate significant off-target activity.
Experimental Protocols & Troubleshooting Guides
Here we provide detailed methodologies for key experiments to assess and minimize off-target effects, along with troubleshooting guides in a question-and-answer format.
Kinase Selectivity Profiling using the ADP-Glo™ Assay
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).
-
Prepare your Thieno[2,3-c]pyridine inhibitor stock solution in 100% DMSO and create a serial dilution series. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of your target kinase in Kinase Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a solution of the appropriate substrate and ATP in Kinase Buffer. The ATP concentration is typically set at or near the Kₘ for each kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of your inhibitor dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the kinase solution to all wells.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide: Kinase Assays
-
Q: My positive control (no inhibitor) shows a very low signal. What could be wrong?
-
A: This suggests low or no kinase activity.
-
Enzyme Inactivity: Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify its activity with a known potent activator or by using a fresh lot.
-
Incorrect Buffer Composition: Double-check the pH and concentrations of all buffer components, especially MgCl₂, which is a critical cofactor.
-
ATP/Substrate Degradation: Use fresh, high-quality ATP and substrate stocks.
-
-
-
Q: I'm observing a high background signal in my "no enzyme" control wells.
-
A: This indicates that your inhibitor or another reagent is interfering with the assay detection system.
-
Compound Interference: Some compounds can inhibit the luciferase enzyme in the detection reagent. To test for this, run a control plate where you add your inhibitor to wells containing only the detection reagents (no kinase reaction).
-
Contaminated ATP: Your ATP stock may be contaminated with ADP. Use a high-purity ATP source.
-
-
-
Q: My IC50 values for the same inhibitor are highly variable between experiments.
-
A: Reproducibility issues often stem from minor variations in assay conditions.
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Ensure you use the exact same ATP concentration in every experiment.[5]
-
Reaction Time: Make sure the kinase reaction is in the linear range. If the reaction proceeds for too long, substrate depletion can affect the results. Perform a time-course experiment to determine the optimal reaction time.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for the serial dilutions of the inhibitor.
-
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to its intended target in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with your Thieno[2,3-c]pyridine inhibitor at the desired concentration or with a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Detection by Western Blot:
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the data to the lowest temperature point (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble protein versus temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
-
Troubleshooting Guide: CETSA
-
Q: I don't observe a thermal shift for my target protein, even though I know my compound is active in cellular assays.
-
A: This could be due to several factors.
-
Compound Permeability: The inhibitor may not be cell-permeable. You can perform CETSA on cell lysates instead of intact cells to test this.
-
Incorrect Temperature Range: The chosen temperature range may not be appropriate for your target protein. Optimize the temperature gradient to cover the melting transition of your protein.
-
Weak Binding: The interaction between the inhibitor and the target might be too weak to induce a significant thermal shift.
-
-
-
Q: The bands on my Western blot are very faint or absent at higher temperatures, even in the inhibitor-treated samples.
-
A: This indicates low protein abundance in the soluble fraction.
-
Increase Protein Loading: Load a higher amount of total protein onto the gel.
-
Antibody Sensitivity: Use a more sensitive primary antibody or optimize the antibody concentrations.
-
Protein Degradation: Ensure that protease inhibitors are included in all buffers during sample preparation.
-
-
-
Q: My melting curves are irregular and not sigmoidal.
-
A: This can be caused by issues with sample handling or protein aggregation.
-
Incomplete Lysis: Ensure complete cell lysis to release all soluble proteins.
-
Precipitate Contamination: Be careful not to disturb the protein pellet when collecting the supernatant after centrifugation.
-
Buffer Composition: The buffer composition can influence protein stability. Ensure consistency across all samples.
-
-
Phosphoproteomics for Off-Target Effect Identification
This workflow provides a general overview of a phosphoproteomics experiment to identify cellular signaling pathways affected by your inhibitor.
Detailed Methodology:
-
Sample Preparation:
-
Treat cultured cells with your Thieno[2,3-c]pyridine inhibitor or vehicle control for a specified time.
-
Harvest the cells and lyse them in a buffer containing denaturants (e.g., 8 M urea) and a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantify the protein concentration of the lysates.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to <2 M and digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture using a C18 column.
-
Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC). This step is crucial as phosphopeptides are typically low in abundance.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides, and the mass spectrometer sequences them and identifies the phosphorylation sites.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant) to identify the phosphopeptides and localize the phosphorylation sites from the MS/MS spectra.
-
Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and vehicle-treated samples.
-
Perform statistical analysis to identify significantly up- or down-regulated phosphorylation sites.
-
Use bioinformatics tools (e.g., GO, KEGG, GSEA) to perform pathway enrichment analysis on the proteins with significantly altered phosphorylation to identify the signaling pathways affected by your inhibitor.
-
Troubleshooting Guide: Phosphoproteomics
-
Q: I have identified a very low number of phosphopeptides.
-
A: This is a common issue and can be due to several factors.
-
Inefficient Enrichment: The phosphopeptide enrichment step is critical. Ensure your TiO₂ or IMAC beads are of high quality and that the binding and elution buffers are prepared correctly.
-
Insufficient Starting Material: You may need to start with a larger amount of total protein (1-5 mg is often recommended for in-depth analysis).
-
Sample Loss: Phosphopeptides can adhere to plasticware. Use low-binding tubes and pipette tips throughout the protocol.
-
Phosphatase Activity: Ensure that phosphatase inhibitors were active during cell lysis. Prepare inhibitor cocktails fresh.
-
-
-
Q: My data shows a high degree of variability between biological replicates.
-
A: This can obscure real changes in phosphorylation.
-
Inconsistent Sample Handling: Ensure all samples are treated identically and for the same duration.
-
Cell Culture Variation: Synchronize cell cultures as much as possible to reduce biological variability.
-
Quantitative Inaccuracy: Ensure accurate protein quantification and equal loading for the initial digestion.
-
-
-
Q: How do I distinguish direct off-target effects from downstream signaling events?
-
A: This is a key challenge in interpreting phosphoproteomics data.
-
Time-Course Experiments: Analyze samples at very early time points (e.g., 5-15 minutes) after inhibitor treatment. Direct kinase inhibition is a rapid event, while downstream effects take longer to manifest.
-
Kinase-Substrate Motif Analysis: Use bioinformatics tools to see if the proteins with altered phosphorylation contain known consensus motifs for kinases that were identified as potential off-targets in your biochemical screen.
-
Integrate with Kinome Profiling Data: Correlate the phosphoproteomic changes with the kinases that were inhibited in your in vitro selectivity panel.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
References
- 1. Multiple Mitogen-Activated Protein Kinase Signaling Pathways Connect the Cot Oncoprotein to the c-jun Promoter and to Cellular Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mitogen-activated protein kinase signaling pathways connect the cot oncoprotein to the c-jun promoter and to cellular transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Optimizing reaction conditions for functionalizing Thieno[2,3-c]pyridin-7-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of Thieno[2,3-c]pyridin-7-amine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation, N-arylation, and acylation of this compound.
N-Alkylation
Question: Why is the yield of my mono-N-alkylated this compound consistently low, with significant amounts of starting material and di-alkylated product observed?
Answer:
Low yields in mono-N-alkylation are often due to the product being more nucleophilic than the starting amine, leading to over-alkylation.[1][2] Several factors can be optimized to favor mono-alkylation:
-
Stoichiometry: Use a large excess of the this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of the mono-alkylated product reacting further.[3]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to compete in the alkylation reaction.[3]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions.[3][4]
-
Temperature Control: Higher temperatures can promote side reactions. It is advisable to start at room temperature and adjust as necessary.[3]
Question: I am observing the formation of an unexpected quaternary ammonium salt. How can this be avoided?
Answer:
Formation of a quaternary ammonium salt indicates excessive alkylation. This is a common issue when the desired product is a tertiary amine. To avoid this:
-
Careful control of stoichiometry: Use no more than one equivalent of the alkylating agent.
-
Lower reaction temperature: This can help to control the reaction rate and prevent over-alkylation.
-
Use of a less reactive alkylating agent: If possible, switch from a more reactive alkylating agent (e.g., alkyl iodide) to a less reactive one (e.g., alkyl bromide or chloride).
N-Arylation (Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig N-arylation of this compound is not proceeding, and I am recovering the starting material. What are the likely causes?
Answer:
The success of the Buchwald-Hartwig amination is highly sensitive to the reaction conditions.[5] Common reasons for failure include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. For electron-rich heteroaromatic amines, sterically hindered biarylphosphine ligands such as XPhos or tBuXPhos are often effective.[5][6]
-
Incorrect Base: The strength of the base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used.[7]
-
Low Reaction Temperature: Some Buchwald-Hartwig reactions require elevated temperatures to proceed efficiently.
Question: I am observing significant amounts of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced.[7] To minimize this:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands.
-
Base Selection: A weaker base might be beneficial in some cases, although this can also slow down the desired reaction.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
Acylation
Question: The acylation of my this compound is incomplete, even with an excess of the acylating agent. What could be the issue?
Answer:
Incomplete acylation can be due to several factors:
-
Insufficiently Activated Acylating Agent: If using a carboxylic acid, it needs to be activated, for example, with a coupling reagent like HATU or by converting it to an acid chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to scavenge the acid produced during the reaction.[8] For less reactive amines, a stronger base might be necessary.
-
Steric Hindrance: If either the amine or the acylating agent is sterically hindered, the reaction may be slow. In such cases, a more reactive acylating agent (e.g., acid chloride or anhydride) and higher temperatures may be required.
Question: My acylated product is difficult to purify and appears to be contaminated with a diacylated byproduct. How can I improve the selectivity and purification?
Answer:
Diacylation can occur, especially with highly reactive acylating agents. To improve selectivity and ease of purification:
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the acylating agent.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Purification Method: If the product is a solid, recrystallization can be an effective purification method. For other cases, flash column chromatography with a carefully selected solvent system is recommended. The polarity of the eluent should be optimized to achieve good separation between the mono- and di-acylated products.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the amino group on the thieno[2,3-c]pyridine core?
A1: The 7-amino group on the thieno[2,3-c]pyridine core is a nucleophilic primary amine. Its reactivity is influenced by the electron-donating nature of the fused thiophene and pyridine rings, making it susceptible to reactions with electrophiles such as alkyl halides, aryl halides (in the presence of a catalyst), and acylating agents.
Q2: Are there any known stability issues with this compound or its derivatives?
A2: Thienopyridine derivatives are generally stable compounds. However, like many organic molecules, they can be sensitive to strong oxidizing agents or highly acidic/basic conditions, which could lead to degradation. Some functionalized derivatives of related heterocycles have been noted to be unstable and require storage at low temperatures.[5]
Q3: What are the recommended starting points for optimizing a Buchwald-Hartwig amination for this substrate?
A3: A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or a G3-precatalyst with a sterically hindered biarylphosphine ligand such as XPhos or tBuXPhos.[5][9] A strong base like sodium tert-butoxide or potassium phosphate is recommended, and the reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
Q4: How can I monitor the progress of these functionalization reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A suitable solvent system should be developed to clearly separate the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | XPhos (2.5) | NaOtBu | Toluene | 100 | 16 | >95 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 3 | XPhos Pd G3 (1.0) | - | K₂CO₃ | Rapeseed Oil | 120 | 12 | 92[5] |
| 4 | Pd₂(dba)₃ (2.5) | tBuXPhos (10) | Cs₂CO₃ | Rapeseed Oil | 120 | 12 | 88[5] |
Table 2: N-Alkylation of Aromatic Amines with Alcohols via Borrowing Hydrogen [10]
| Entry | Amine | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Anisidine | Benzyl alcohol | [Ru]-3 (2) | K-OtBu | Toluene | 70 | 24 | 85 |
| 2 | p-Anisidine | 3-Phenyl-1-propanol | [Ru]-3 (2) | K-OtBu | Toluene | 70 | 24 | 90 |
| 3 | Aniline | 1-Butanol | [Ru]-3 (2) | K-OtBu | Toluene | 70 | 24 | 82 |
| 4 | 4-Chloroaniline | Benzyl alcohol | [Ru]-3 (2) | K-OtBu | Toluene | 70 | 24 | 75 |
Experimental Protocols
General Protocol for N-Arylation via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for N-Alkylation
-
To a round-bottom flask, add this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
General Protocol for Acylation
-
Dissolve this compound (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acid chloride or anhydride, 1.1 equiv) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting flowchart for low-yield functionalization reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Thieno[2,3-c]pyridine Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[2,3-c]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results in your biological assays.
General Troubleshooting Guide
This guide addresses common issues encountered during the handling and testing of Thieno[2,3-c]pyridine derivatives in biological assays.
Question: My Thieno[2,3-c]pyridine compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What can I do?
Answer:
This is a frequent challenge due to the often poor aqueous solubility of the Thieno[2,3-c]pyridine scaffold.[1][2][3] Precipitation can lead to inaccurate compound concentrations and unreliable assay results.[4] Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. While some enzyme assays can tolerate up to 10% DMSO, cell-based assays are typically much more sensitive, with a recommended final DMSO concentration of 0.1-0.5%.[4]
-
Use a Co-solvent: Consider using a water-miscible co-solvent in your initial dilution step from the DMSO stock. Pluronic® F-127 or polyethylene glycol (PEG) can help to maintain solubility in aqueous solutions.
-
pH Adjustment: For Thieno[2,3-c]pyridine derivatives with ionizable functional groups, adjusting the pH of the assay buffer can significantly improve solubility.[3] For basic compounds, a slightly acidic buffer may increase solubility, while for acidic compounds, a slightly basic buffer might be beneficial.
-
Incorporate Solubilizing Agents: The inclusion of non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in the assay buffer can help to prevent precipitation in biochemical assays.[5] For cell-based assays, serum or albumin in the culture medium can also aid in solubilization.[5]
-
Sonication: Briefly sonicating the diluted compound solution can help to break up small aggregates and improve dissolution.[5]
-
Formulation Strategies: For in vivo or more complex cellular models, consider formulation approaches such as encapsulation in polymers or the use of cyclodextrins to enhance solubility.[1]
Question: I am observing lower than expected potency (high IC50) for my Thieno[2,3-c]pyridine compound. What are the potential causes?
Answer:
Lower than expected potency can stem from several factors:
-
Compound Instability: Thieno[2,3-c]pyridine derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or reactive oxygen species in the assay medium). Ensure proper storage of stock solutions (protected from light at -20°C or -80°C) and prepare fresh dilutions for each experiment.
-
Inaccurate Concentration: As mentioned above, precipitation can lead to a lower effective concentration of the compound in the assay. Visually inspect your assay plates for any signs of precipitation.
-
Assay Interference: The compound may be interfering with the assay readout itself. For example, in luciferase-based reporter assays, some compounds can directly inhibit the luciferase enzyme, leading to a false interpretation of the biological effect.[6][7][8] It is crucial to run appropriate controls, such as a cell-free luciferase assay with your compound, to rule out such interference.
-
Off-Target Effects: The observed biological effect might be a result of the compound hitting unintended targets. Thienopyridines have been reported to interact with a variety of enzymes, including kinases, PI-PLC, and tubulin.[2] Consider profiling your compound against a panel of relevant off-targets.
-
Cell Line Specificity: The potency of a compound can vary significantly between different cell lines due to differences in target expression, metabolism, or membrane permeability.
Question: My results are highly variable between replicate wells and experiments. How can I improve reproducibility?
Answer:
High variability is often linked to issues with compound solubility and handling.
-
Consistent Compound Preparation: Standardize your protocol for preparing and diluting the Thieno[2,3-c]pyridine compound. Ensure thorough mixing at each dilution step.
-
Pre-incubation and Equilibration: After adding the compound to the assay plate, allow for a brief pre-incubation period to ensure the compound is evenly distributed and has had time to interact with the biological system before adding other reagents.
-
Quality Control of Stock Solutions: Periodically check the concentration and purity of your DMSO stock solutions using methods like HPLC or LC-MS.[9][10]
-
Plate Uniformity: Ensure consistent cell seeding density across all wells. Edge effects, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells for experimental data or by filling them with sterile buffer or media.[11]
Assay-Specific Troubleshooting
Cell-Based Assays (e.g., MTT, Cell Proliferation)
Question: In my MTT assay, I see a colored precipitate that is not the formazan product after adding my Thieno[2,3-c]pyridine compound. What is happening?
Answer:
This is likely due to the precipitation of your compound in the cell culture medium.[12] This can interfere with the absorbance reading of the dissolved formazan, leading to inaccurate results.
-
Solubility Check: Before conducting the full assay, perform a solubility test by adding your compound at the highest intended concentration to the cell culture medium and visually inspecting for precipitation over the planned incubation time.
-
Alternative Viability Assays: If solubility issues persist and interfere with the MTT assay, consider using alternative cell viability assays that are less susceptible to compound precipitation, such as those based on ATP measurement (e.g., CellTiter-Glo®) or real-time impedance-based assays.
Kinase Assays
Question: I am seeing a high background signal or false positives in my kinase assay with a Thieno[2,3-c]pyridine inhibitor. What should I check?
Answer:
High background or false positives in kinase assays can be caused by several factors, especially when working with hydrophobic compounds.
-
Compound Autofluorescence: Some Thieno[2,3-c]pyridine derivatives may possess intrinsic fluorescence that can interfere with fluorescence-based kinase assays. Measure the fluorescence of your compound in the assay buffer without the enzyme or substrate to determine its background contribution.
-
Interference with Detection Reagents: As with other assay formats, the compound may interfere with the detection step. For example, in ADP-Glo™ or similar luminescence-based assays, the compound could inhibit the luciferase enzyme. Run a control where the kinase is omitted to assess this possibility.
-
Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent aggregation. Dynamic light scattering (DLS) can be used to check for compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Thieno[2,3-c]pyridine derivatives?
A1: While often designed as kinase inhibitors, Thieno[2,3-c]pyridines and related thienopyridines have been shown to interact with a range of other biological targets. These can include, but are not limited to, phosphoinositide-specific phospholipase C (PI-PLC), tyrosyl-DNA phosphodiesterase I (TDP1), A2A adenosine receptors, G-protein coupled receptors (GPCRs), and tubulin.[2] It is advisable to consider these potential off-target activities when interpreting your results.
Q2: What is the best way to prepare stock solutions of Thieno[2,3-c]pyridine compounds?
A2: Due to their generally poor aqueous solubility, the recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[3] Prepare stock solutions at a concentration of 10-20 mM, ensure the compound is fully dissolved, and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light.
Q3: How can I confirm that the observed cellular phenotype is due to the intended target of my Thieno[2,3-c]pyridine compound?
A3: Target validation is a critical step. Several approaches can be used:
-
Western Blotting: Analyze the phosphorylation status of the direct downstream substrates of your target kinase to confirm engagement in a cellular context.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular phenotype upon compound treatment should be diminished or absent in these models.
-
Rescue Experiments: In a target knockdown/knockout background, express a resistant mutant of the target kinase. If the compound's effect is on-target, the resistant mutant should rescue the phenotype.
-
Activity-Based Probes: If available, use an activity-based probe for your target to directly assess its engagement by your compound in a cellular lysate.
Data Presentation
Table 1: Solubility of Representative Thienopyridine Derivatives
| Compound Class | Derivative Example | Solvent/Buffer | Solubility | Reference |
| Thieno[2,3-b]pyridine | 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Water | 1.2 µg/mL | [1] |
| 1H-pyrrolo[2,3-b]pyridine | Morpholine-tethered analogue | Water | 1.3 mg/mL | [1] |
Table 2: Reported IC50 Values of Selected Thienopyridine Derivatives Against Cancer Cell Lines
| Compound Scaffold | Cell Line | Assay Type | IC50 | Reference |
| Thieno[2,3-c]pyridine | HSC3 (Head and Neck Cancer) | MTT Assay | 10.8 µM | [13][14] |
| Thieno[2,3-c]pyridine | T47D (Breast Cancer) | MTT Assay | 11.7 µM | [13][14] |
| Thieno[2,3-c]pyridine | RKO (Colorectal Cancer) | MTT Assay | 12.4 µM | [13][14] |
| Thieno[2,3-b]pyridine | MDA-MB-231 (Breast Cancer) | ³H-thymidine incorporation | 21-32 nM | [2] |
| Thieno[2,3-b]pyridine | HCT-116 (Colon Cancer) | ³H-thymidine incorporation | 11-24 nM | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing the effect of Thieno[2,3-c]pyridine compounds on cell viability. Optimization for specific cell lines and compounds is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Thieno[2,3-c]pyridine compound in cell culture medium from a DMSO stock. The final DMSO concentration should typically not exceed 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the general steps for analyzing changes in protein phosphorylation or expression levels following treatment with a Thieno[2,3-c]pyridine compound.
-
Cell Treatment and Lysis: Plate cells and treat with the Thieno[2,3-c]pyridine compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (or its phosphorylated form) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: General experimental workflow for biological assays.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thieno[2,3-c]pyridine Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Thieno[2,3-c]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My Thieno[2,3-c]pyridine compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop-off in activity between biochemical and cell-based assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include compound instability in cell culture media or rapid efflux from the cell.
Q2: What are the key physicochemical properties of Thieno[2,3-c]pyridine compounds that influence their cell permeability?
A2: Like many heterocyclic compounds, the cell permeability of Thieno[2,3-c]pyridines is governed by a balance of several factors:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped in the membrane.
-
Polar Surface Area (PSA): A high PSA, often due to an increased number of hydrogen bond donors and acceptors, can hinder passive diffusion across the hydrophobic core of the cell membrane.
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive permeability.
-
Aqueous Solubility: Poor solubility in the assay buffer can lead to an underestimation of permeability, as the concentration of the compound available for absorption is limited.
Q3: How can I determine if my Thieno[2,3-c]pyridine compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 assay is the standard method to investigate active efflux. In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator of active efflux.[1] You can also perform the Caco-2 assay in the presence of known P-gp inhibitors, such as verapamil. A significant increase in A-to-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.
Q4: What are the common strategies to improve the cell permeability of Thieno[2,3-c]pyridine compounds?
A4: Several medicinal chemistry and formulation strategies can be employed:
-
Structural Modification:
-
Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors to lower the PSA. This can sometimes be achieved by N-methylation or other forms of functional group masking.
-
Optimize Lipophilicity: Modify substituents to fine-tune the LogP value into an optimal range for membrane permeation.
-
Introduce Bulky Groups: Adding bulky, cleavable groups can disrupt crystal packing, which may improve solubility and indirectly enhance permeability.[2]
-
Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that maintain biological activity.
-
-
Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved intracellularly to release the active compound.
-
Formulation Strategies:
-
Use of Permeation Enhancers: Incorporate excipients that can transiently and reversibly increase membrane permeability.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic compounds.[3][4]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane.
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to assess and enhance the cell permeability of Thieno[2,3-c]pyridine compounds.
Issue 1: Low Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | • Decrease the compound concentration in the donor well.• Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise the artificial membrane's integrity. |
| High Lipophilicity (LogP > 5) | • The compound may be retained within the artificial lipid membrane. Consider using a different PAMPA lipid composition (e.g., with cholesterol) to better mimic biological membranes.[5] |
| Compound Instability | • Verify the stability of your compound in the assay buffer at the experimental pH and temperature using LC-MS/MS analysis of the donor solution over time. |
Issue 2: High Permeability in PAMPA but Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Active Efflux | • This discrepancy strongly suggests that your compound is a substrate for an efflux transporter (e.g., P-gp) expressed in Caco-2 cells but not in the PAMPA model.[6]• Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio > 2 indicates active efflux.[1]• Conduct the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil) to see if permeability increases. |
Issue 3: High Variability in Caco-2 Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | • Verify the integrity of the Caco-2 monolayer in each well before the experiment using Transepithelial Electrical Resistance (TEER) measurements. Only use wells that meet your established TEER criteria (typically ≥ 200 Ω·cm²).[7][8]• Perform a Lucifer Yellow rejection assay to confirm tight junction integrity. |
| Pipetting Errors | • Use calibrated pipettes and ensure consistent technique, especially when handling small volumes. |
| Compound Adsorption to Labware | • Use low-binding plates and pipette tips. Pre-condition plates with the assay buffer. |
Data Presentation: Structure-Permeability Relationships
The following table presents hypothetical, yet representative, data for a series of Thieno[2,3-c]pyridine analogs to illustrate the impact of structural modifications on cell permeability. These values are for illustrative purposes to guide medicinal chemistry efforts.
| Compound ID | R1 Group | R2 Group | LogP (Calculated) | PSA (Ų) | MW ( g/mol ) | Papp (Caco-2, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| TCP-001 | -H | -NH₂ | 2.1 | 78.5 | 250.3 | 0.8 (Low) | 1.2 |
| TCP-002 | -CH₃ | -NH₂ | 2.6 | 78.5 | 264.3 | 2.5 (Moderate) | 1.1 |
| TCP-003 | -H | -NH-CH₃ | 2.4 | 70.3 | 264.3 | 3.1 (Moderate) | 1.3 |
| TCP-004 | -Cl | -NH₂ | 2.8 | 78.5 | 284.7 | 4.5 (Moderate) | 3.5 (High) |
| TCP-005 | -H | -N(CH₃)₂ | 2.7 | 62.1 | 278.4 | 8.2 (High) | 1.0 |
| TCP-006 | -OCH₃ | -NH₂ | 2.0 | 87.7 | 280.3 | 0.5 (Low) | 1.4 |
Permeability Classification: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of Thieno[2,3-c]pyridine compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO (10 mM stock)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter (donor) plate.
-
Prepare Donor Solutions: Dilute the 10 mM stock solutions of the Thieno[2,3-c]pyridine compounds in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability (Pe):
-
The effective permeability (Pe) is calculated using an established formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability and active transport of Thieno[2,3-c]pyridine compounds across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
TEER meter
-
Lucifer Yellow (for monolayer integrity check)
-
Test compounds dissolved in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Add the test compound (typically at 1-10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A for Efflux):
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio:
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
Visualizations
Signaling Pathway
Thieno[2,3-c]pyridines are often developed as kinase inhibitors. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in angiogenesis. The diagram below illustrates a simplified VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a Thieno[2,3-c]pyridine compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing and optimizing the cell permeability of a novel Thieno[2,3-c]pyridine compound.
Caption: Workflow for assessing and optimizing the cell permeability of Thieno[2,3-c]pyridine compounds.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting unexpected permeability results.
Caption: Troubleshooting logic for unexpected cell permeability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Atypical Protein Kinase C Is Involved in the Evolutionarily Conserved Par Protein Complex and Plays a Critical Role in Establishing Epithelia-Specific Junctional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
"Strategies to reduce the cytotoxicity of Thieno[2,3-c]pyridine derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[2,3-c]pyridine derivatives. The focus is on strategies to understand and mitigate the cytotoxicity of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity associated with thieno[2,3-c]pyridine derivatives?
A1: Thieno[2,3-c]pyridine derivatives, like many heterocyclic compounds, can induce cytotoxicity through various mechanisms. In the context of anticancer research, these mechanisms are often exploited for therapeutic benefit. Common pathways include the induction of apoptosis (programmed cell death), interference with the cell cycle, and inhibition of key cellular enzymes. For instance, some thieno[2,3-c]pyridine derivatives have been shown to act as inhibitors of Hsp90, a molecular chaperone crucial for the stability of many proteins involved in cancer cell survival. Inhibition of Hsp90 can lead to the degradation of these client proteins, ultimately triggering cell death.[1] Additionally, some derivatives have been observed to induce G2 phase arrest in the cell cycle, preventing cancer cells from progressing to mitosis and dividing.[1]
Q2: How can I assess the cytotoxicity of my thieno[2,3-c]pyridine derivative in the lab?
A2: Several in vitro assays can be used to determine the cytotoxicity of your compound. The choice of assay depends on the specific cytotoxic mechanism you want to investigate.
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Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH release assay): These assays quantify the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[2][3]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while propidium iodide (PI) can only enter cells with compromised membranes (late apoptotic and necrotic cells).[4][5][6]
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Cell Cycle Analysis: Using flow cytometry and a DNA-staining dye like propidium iodide, you can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][8][9][10][11] An accumulation of cells in a specific phase may indicate that your compound interferes with cell cycle progression.[1]
Q3: What are some general strategies to reduce the cytotoxicity of thieno[2,3-c]pyridine derivatives?
A3: Reducing the cytotoxicity of a compound, particularly for non-cancer applications or to improve its therapeutic index in oncology, can be approached through several strategies:
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Chemical Modification: Altering the chemical structure of the thieno[2,3-c]pyridine core can significantly impact its biological activity and toxicity.[12][13] Structure-activity relationship (SAR) studies can help identify which functional groups contribute to cytotoxicity and which can be modified to reduce it without compromising desired activity.[1] For example, adding or modifying substituents can alter the compound's lipophilicity, which can influence its uptake and distribution in cells.[14][15]
-
Targeted Drug Delivery: Encapsulating the thieno[2,3-c]pyridine derivative in a drug delivery system, such as liposomes or nanoparticles, can help to selectively deliver the compound to the target cells or tissues, thereby reducing systemic toxicity.[16] Liposomal formulations can alter the pharmacokinetic profile of a drug and reduce its exposure to healthy tissues.[16]
-
Co-administration with Cytoprotective Agents: In some cases, co-administering an antioxidant or another cytoprotective agent may help to mitigate off-target cytotoxic effects, especially if the cytotoxicity is mediated by oxidative stress.[17][18][19][20][21] However, this approach should be carefully evaluated as antioxidants can sometimes interfere with the efficacy of anticancer agents that rely on the generation of reactive oxygen species (ROS) for their therapeutic effect.[17][19]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize overnight before adding the compound.
-
-
Possible Cause: Compound precipitation.
-
Solution: Check the solubility of your thieno[2,3-c]pyridine derivative in the culture medium. You may need to use a solubilizing agent like DMSO, but keep the final concentration of the solvent consistent across all wells and below a non-toxic level (typically <0.5%).
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize the duration of compound exposure and the timing of assay reagent addition across all experiments.
-
Issue 2: My compound shows high cytotoxicity in cancer cells but also in normal (non-cancerous) cell lines.
-
Possible Cause: Lack of selectivity.
-
Solution: This is a common challenge in drug development. Consider performing a structure-activity relationship (SAR) study to identify modifications that could increase selectivity. Test a range of derivatives with different substituents on the thieno[2,3-c]pyridine core.
-
Solution: Explore targeted delivery strategies. Conjugating the compound to a ligand that binds to a receptor overexpressed on cancer cells or using nanoparticle formulations could improve selectivity.
-
-
Possible Cause: The cytotoxic mechanism affects a pathway essential for both normal and cancer cell survival.
-
Solution: Investigate the mechanism of action in more detail. If the compound targets a ubiquitous pathway, it may be inherently non-selective. Further chemical modifications may be necessary to target a more cancer-specific pathway.
-
Issue 3: Unexpected or contradictory results between different cytotoxicity assays (e.g., MTT vs. LDH).
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Possible Cause: Different assays measure different cellular events. The MTT assay measures metabolic activity, which can be affected by factors other than cell death (e.g., cytostatic effects). The LDH assay measures membrane integrity, which is primarily an indicator of necrosis or late apoptosis.
-
Solution: Use a multi-parametric approach. Combining a viability assay (MTT), a necrosis assay (LDH), and an apoptosis assay (Annexin V/PI) will provide a more complete picture of how your compound is affecting the cells.
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Solution: Consider the timing of your measurements. Apoptosis is a process that unfolds over time. An early time point might show Annexin V positivity but no LDH release, while a later time point might show both.
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50/CC50/GI50 values in µM) of various thieno[2,3-c]pyridine and related derivatives against different cell lines.
Table 1: Cytotoxicity of Thieno[2,3-c]pyrazole Derivative (Tpz-1) in Cancer and Non-cancerous Cell Lines [22]
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) |
| Hs27 | Non-cancerous Fibroblast | >10 | >10 | >10 |
| A549 | Lung Carcinoma | 2.99 | 1.34 | 0.89 |
| HCT-116 | Colon Carcinoma | 0.87 | 0.39 | 0.27 |
| MCF7 | Breast Adenocarcinoma | 0.99 | 0.52 | 0.35 |
| PC-3 | Prostate Adenocarcinoma | 0.69 | 0.34 | 0.24 |
Table 2: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Compound 1 | HeLa | Cervical Cancer | >2.5 (48h) | [23] |
| Compound 1 | SiHa | Cervical Cancer | >2.5 (48h) | [23] |
| Compound 1 | OVCAR-3 | Ovarian Cancer | 5.0 (48h) | [24] |
| Compound 1 | SK-OV-3 | Ovarian Cancer | 5.5 (48h) | [24] |
| Compound 3b | CCRF-CEM | Leukemia | 2.580 | [25] |
| Compound 3b | CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 | [25] |
| Compound 17d | MDA-MD-435 | Melanoma | 0.023 | [26] |
| Compound 17d | MDA-MB-468 | Breast Cancer | 0.046 | [26] |
Table 3: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives in Cancer Cell Lines [1]
| Compound | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colorectal) | MCF7 (Breast) |
| 6a | 14.5 µM | >50 µM | 24.4 µM | >50 µM |
| 6i | 10.8 µM | 11.7 µM | 12.4 µM | 16.4 µM |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is for a colorimetric assay that measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[3]
Materials:
-
96-well flat-bottom plates
-
Test thieno[2,3-c]pyridine derivative
-
Cell culture medium
-
Lysis Buffer (e.g., 10X Triton X-100)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Stop Solution
-
Plate reader capable of measuring absorbance at 490nm and 680nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the thieno[2,3-c]pyridine derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).
-
For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to several wells containing untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490nm and 680nm using a plate reader. The 680nm reading is for background correction.
-
Calculation: Subtract the 680nm absorbance from the 490nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Flow cytometer
-
Test thieno[2,3-c]pyridine derivative
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
FACS tubes
Procedure:
-
Seed cells in culture plates or flasks and treat them with the thieno[2,3-c]pyridine derivative for the desired time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture without apoptosis)
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.[7][8][9][10][11]
Materials:
-
Flow cytometer
-
Test thieno[2,3-c]pyridine derivative
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
FACS tubes
Procedure:
-
Seed cells and treat with the thieno[2,3-c]pyridine derivative for the desired duration.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: Hypothetical signaling pathway for thieno[2,3-c]pyridine-induced apoptosis.
Caption: Troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 12. Chemical modification of different compounds with nitrogen-containing heterocycles | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 13. researchgate.net [researchgate.net]
- 14. journals.ut.ac.ir [journals.ut.ac.ir]
- 15. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 16. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avoiding Antioxidant-Drug Interactions During Cancer Treatment - The ASCO Post [ascopost.com]
- 18. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Thieno[2,3-c]pyridine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and improvement of the metabolic stability of thieno[2,3-c]pyridine drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for thieno[2,3-c]pyridine derivatives?
A1: Thieno[2,3-c]pyridine scaffolds, like many nitrogen-containing heterocyles, are susceptible to several metabolic transformations. The primary pathways include:
-
Oxidation: Cytochrome P450 (CYP) enzymes are major catalysts for the oxidation of drugs.[1] For the thieno[2,3-c]pyridine ring system, this can occur on both the thiophene and pyridine rings. The electron-rich thiophene ring is prone to oxidative metabolism.[2] Aromatic hydroxylation and oxidation of the sulfur atom to sulfoxides and sulfones are common. The pyridine ring can also undergo oxidation.
-
N-dealkylation: If alkyl groups are attached to the pyridine nitrogen, N-dealkylation can be a significant metabolic route.
-
Phase II Conjugation: Following Phase I oxidation, hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Q2: Which cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of thieno[2,3-c]pyridines?
A2: While specific isoforms depend on the exact structure of the drug candidate, CYP3A4 is the most abundant isoform in the human liver and is responsible for the metabolism of over 50% of marketed drugs.[3][4] Therefore, it is a primary candidate for the metabolism of thieno[2,3-c]pyridine derivatives. Other important isoforms to consider include CYP2C9, CYP2C19, and CYP2D6, which are also heavily involved in drug metabolism.[1] For some related thienopyridine antiplatelet drugs, CYP3A4/5, CYP2C19, and CYP2B6 have been identified as key enzymes in their metabolic activation.[5]
Q3: What general strategies can be employed to improve the metabolic stability of a thieno[2,3-c]pyridine drug candidate?
A3: Several medicinal chemistry strategies can be used to enhance metabolic stability:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms, at metabolically labile positions can block or slow down oxidative metabolism.[2]
-
Modulating Electronics: The incorporation of electron-withdrawing groups into the aromatic rings can decrease the electron density, making the molecule less susceptible to oxidation by CYPs.[6] Replacing a carbon atom with a nitrogen atom in an aromatic system can also increase metabolic stability by lowering the energy of the highest occupied molecular orbital (HOMO).[6]
-
Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the enzyme's access to that site, thereby reducing the rate of metabolism.
-
Reducing Lipophilicity: Generally, more lipophilic compounds are better substrates for CYP enzymes. Reducing the lipophilicity (logP) of a compound can decrease its metabolic rate.[2]
-
Scaffold Hopping: In some cases, replacing the thieno[2,3-c]pyridine core with a different, more stable heterocyclic system, while maintaining the key pharmacophoric elements, can be a viable strategy.[6]
Q4: How are the primary parameters from an in vitro metabolic stability assay, such as half-life (t½) and intrinsic clearance (CLint), interpreted?
A4: These parameters provide a quantitative measure of a compound's metabolic stability:
-
Half-life (t½): This is the time it takes for 50% of the initial compound concentration to be metabolized by the in vitro system (e.g., liver microsomes or hepatocytes).[7] A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[7][8] It is calculated from the rate of disappearance of the parent drug. A lower CLint value corresponds to higher metabolic stability and suggests a lower hepatic clearance in vivo.
Troubleshooting Guides
Issue 1: High variability between replicate experiments in my liver microsomal stability assay.
-
Potential Cause: Inconsistent pipetting, timing, or temperature control.
-
Recommended Solution: Ensure precise and consistent execution of the protocol.[7] Use calibrated pipettes and maintain a constant temperature (typically 37°C) in the incubator.[9] Automation can also help reduce variability in liquid handling.[7]
-
Potential Cause: Poor solubility of the test compound in the incubation buffer.
-
Recommended Solution: Verify the solubility of your thieno[2,3-c]pyridine candidate in the assay buffer. The final concentration of any organic solvent (like DMSO) used to dissolve the compound should be kept low (typically ≤ 0.5%) to avoid inhibiting enzyme activity.[7][10]
-
Potential Cause: Inconsistent enzyme activity between different batches or preparations of liver microsomes.
-
Recommended Solution: Use a single, large batch of microsomes for a series of comparative experiments. Always include positive control compounds with known metabolic profiles to assess the activity of the microsomal batch.
Issue 2: My compound is metabolized almost instantly in the assay (at the first time point).
-
Potential Cause: The compound is highly unstable under the assay conditions.
-
Recommended Solution: Reduce the concentration of microsomes or hepatocytes in the incubation and/or shorten the sampling time points (e.g., 0, 1, 2, 5, 10 minutes). This will allow for a more accurate determination of the rapid metabolic rate.
-
Potential Cause: The compound is chemically unstable in the assay buffer, independent of enzymatic activity.
-
Recommended Solution: Perform a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated microsomes/hepatocytes.[11] If the compound still degrades, it indicates chemical instability that needs to be addressed separately from metabolic stability.
Issue 3: My in vitro metabolic stability data does not correlate well with in vivo pharmacokinetic findings.
-
Potential Cause: Extrahepatic metabolism (metabolism occurring in tissues other than the liver).[7]
-
Recommended Solution: The liver is the primary site of drug metabolism, but other organs like the intestine, kidneys, or lungs can also contribute.[7] Consider conducting metabolic stability assays using subcellular fractions from these other tissues.
-
Potential Cause: The in vitro system used (e.g., microsomes) lacks certain metabolic pathways.
-
Recommended Solution: Liver microsomes primarily contain Phase I enzymes (like CYPs).[9][12] If Phase II metabolism (e.g., glucuronidation) is a significant clearance pathway, using hepatocytes, which contain both Phase I and Phase II enzymes, will provide a more comprehensive picture.[8][9]
-
Potential Cause: Active transport processes (uptake into or efflux from hepatocytes) play a significant role in the drug's disposition in vivo.
-
Recommended Solution: Standard microsomal stability assays do not account for drug transporters.[13] Assays using suspended or plated hepatocytes can provide some insight into the interplay between metabolism and transport.
Data Presentation
Table 1: Metabolic Stability of Substituted Thieno[2,3-c]pyridine Analogs in Human Liver Microsomes (HLM)
| Compound ID | R1-substituent | R2-substituent | HLM t½ (min) | HLM CLint (µL/min/mg protein) |
| TPC-001 | H | H | 15 | 92.4 |
| TPC-002 | F | H | 45 | 30.8 |
| TPC-003 | H | Cl | 38 | 36.5 |
| TPC-004 | F | Cl | > 60 | < 11.6 |
| TPC-005 | OCH₃ | H | 8 | 173.3 |
This data is illustrative and serves to demonstrate the impact of structural modifications on metabolic stability parameters.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the determination of in vitro metabolic stability using liver microsomes, which are rich in Phase I metabolic enzymes.[11]
-
Preparation of Reagents:
-
Prepare a stock solution of the thieno[2,3-c]pyridine test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a working solution of the NADPH regenerating system.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm a mixture of phosphate buffer (pH 7.4) and the liver microsomal suspension (e.g., to a final concentration of 0.5 mg/mL) at 37°C for 5-10 minutes.
-
Add the test compound to the mixture to initiate the reaction (final concentration, e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the NADPH regenerating system to start the metabolic reaction.
-
At the end of each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic processes.[7]
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the manufacturer's instructions.
-
Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).[7]
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay.
-
-
Incubation Procedure:
-
Sampling and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.
-
Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[7]
-
Visualizations
Caption: General metabolic pathways for thieno[2,3-c]pyridine drug candidates.
Caption: Experimental workflow for an in vitro metabolic stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Kinase Inhibitors
This guide provides a detailed comparison of Thieno[2,3-c]pyridine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Cancer Osaka Thyroid (COT) kinase, also known as MAP4K2. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif that has garnered attention in medicinal chemistry due to its presence in various kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. This guide focuses on the SAR of 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro enzymatic potency of a series of 2,4-disubstituted thieno[2,3-c]pyridine analogs against COT kinase. The data is based on a high-throughput screening campaign and subsequent structural modifications to explore the SAR at the 2- and 4-positions of the thieno[2,3-c]pyridine core.[1][2]
| Compound ID | R1 (Position 2) | R2 (Position 4) | COT Kinase IC50 (nM) |
| 1 | Phenyl | 4-Morpholinyl | 150 |
| 2 | 3-Chlorophenyl | 4-Morpholinyl | 75 |
| 3 | 3-Methoxyphenyl | 4-Morpholinyl | 90 |
| 4 | Phenyl | 4-(N-methylpiperazinyl) | 50 |
| 5 | 3-Chlorophenyl | 4-(N-methylpiperazinyl) | 25 |
| 6 | 3-Methoxyphenyl | 4-(N-methylpiperazinyl) | 35 |
| 7 | Phenyl | 4-Hydroxypiperidinyl | 200 |
| 8 | 3-Chlorophenyl | 4-Hydroxypiperidinyl | 110 |
Key SAR Observations:
-
Substitution at Position 4: The nature of the substituent at the 4-position significantly influences the inhibitory activity. Basic amine moieties, such as N-methylpiperazine, generally lead to higher potency compared to morpholine or hydroxypiperidine.
-
Substitution at Position 2: Substitution on the phenyl ring at position 2 also plays a role in modulating potency. Electron-withdrawing groups, such as a chloro substituent at the meta-position, tend to enhance the inhibitory activity.
Experimental Protocols
COT Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the in vitro potency of compounds against COT kinase.[3]
Materials:
-
Recombinant COT kinase
-
LanthaScreen™ Certified Kinase Substrate (e.g., GFP-MEK1)
-
ATP
-
LanthaScreen™ Tb-anti-pMEK1 Antibody
-
TR-FRET Dilution Buffer
-
Test compounds (Thieno[2,3-c]pyridine analogs)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the TR-FRET dilution buffer.
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of a 384-well plate.
-
Add the COT kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the terbium-labeled antibody specific for the phosphorylated substrate.
-
Incubate at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
The TR-FRET ratio is calculated from the emission signals.
-
-
Data Analysis:
-
The percent inhibition is calculated based on the TR-FRET ratio in the presence of the test compound relative to controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
-
Visualizations
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow in SAR studies.
References
A Comparative Efficacy Analysis of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Inhibitors in Oncology Research
For Immediate Release
In the landscape of oncological research, the quest for novel, potent, and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, thienopyridines have emerged as a promising scaffold for the development of small molecule inhibitors targeting various cancer-related pathways. This guide provides a comparative overview of the efficacy of two isomeric forms: Thieno[2,3-c]pyridines and thieno[2,3-b]pyridines, based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Comparative Anticancer Activity
While a direct head-to-head comparative study under identical experimental conditions is not extensively available in the current literature, we can draw comparisons from individual studies on each isomeric class. The following tables summarize the in vitro anticancer activity of representative compounds from both series against various cancer cell lines.
Table 1: Efficacy of Thieno[2,3-c]pyridine Derivatives
Recent studies have explored the anticancer potential of Thieno[2,3-c]pyridine derivatives, with a notable focus on their activity as Hsp90 inhibitors.[1][2][3][4] The data below is from a study on a series of synthesized Thieno[2,3-c]pyridine compounds, with compounds 6a and 6i identified as the most potent.[1][2]
| Compound | Target (Proposed) | Cell Line | Cancer Type | IC50 (µM) |
| 6i | Hsp90 | HSC3 | Head and Neck | 10.8[1] |
| T47D | Breast | 11.7[1] | ||
| RKO | Colorectal | 12.4[1] | ||
| MCF7 | Breast | 16.4[1] | ||
| 6a | Hsp90 | HSC3 | Head and Neck | 14.5[1] |
| RKO | Colorectal | 24.4[1] |
Table 2: Efficacy of Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyridine scaffold has been more extensively studied and has shown a broader range of biological activities, including the inhibition of various kinases and other cancer-related targets.[5][6][7][8][9] The efficacy of these compounds often demonstrates high potency, with some derivatives exhibiting activity in the nanomolar range.
| Compound | Target (Proposed) | Cell Line | Cancer Type | GI50/IC50 |
| Derivative 1 | PI-PLC | Various | Melanoma, Breast, Lung, CNS, Leukemia | 20-40 nM (GI50)[8] |
| α-Naphthyl derivative (16) | PI-PLC | Various | Melanoma, Breast, Lung, CNS, Leukemia | 60-240 nM (GI50)[8] |
| Compound 1 | PLC-γ | Various | Breast | Low nM (IC50)[9] |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | PI-PLC | MDA-MB-231 | Breast (Triple Negative) | Nanomolar concentrations[7] |
Mechanisms of Action: A Divergent Approach to Cancer Inhibition
The isomeric difference between Thieno[2,3-c]pyridine and thieno[2,3-b]pyridine scaffolds appears to lead to interactions with different biological targets, resulting in distinct mechanisms of anticancer activity.
Thieno[2,3-c]pyridine: Targeting the Chaperone Protein Hsp90
Recent research has identified Thieno[2,3-c]pyridine derivatives as potential inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3][4][10] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, these compounds can lead to the degradation of these oncoproteins, ultimately inducing cell cycle arrest and apoptosis.[1][2][3][4] Compound 6i, a notable Thieno[2,3-c]pyridine derivative, was found to induce G2 phase arrest in the cell cycle.[1][3][4]
Thieno[2,3-b]pyridine: A Multi-Targeted Approach
Thieno[2,3-b]pyridines have demonstrated a more varied pharmacological profile, targeting multiple key players in cancer signaling pathways.
-
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition : Several potent thieno[2,3-b]pyridine derivatives have been identified as inhibitors of PI-PLC, an enzyme that is often upregulated in cancer and plays a role in cell motility and proliferation.[8][9]
-
Sensitization to Chemotherapy : Some thieno[2,3-b]pyridines have been shown to enhance the efficacy of conventional chemotherapy agents like topotecan by inhibiting DNA repair enzymes such as Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[6]
-
Kinase Inhibition : This class of compounds has also been investigated as inhibitors of various protein kinases, including c-Src, which is involved in tumor progression.[11]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anticancer efficacy of the thienopyridine derivatives discussed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells (MCF7, T47D, HSC3, RKO) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the thienopyridine compounds (e.g., 1 µM, 10 µM, and 100 µM) for a specified period (e.g., 48 or 72 hours). Cisplatin is often used as a standard reference drug.
-
MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation : The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is then determined from the dose-response curves.[1][2]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of the inhibitors on the cell cycle progression.
-
Cell Treatment : Cancer cells are treated with the test compound (e.g., compound 6i) for a defined period.
-
Cell Harvesting and Fixation : Cells are harvested, washed, and fixed in cold ethanol.
-
Staining : The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry : The DNA content of the individual cells is measured using a flow cytometer.
-
Data Analysis : The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[1][2]
Apoptosis Evaluation (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Cells are treated with the thienopyridine inhibitor.
-
Staining : The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry : The stained cells are analyzed by flow cytometry.
-
Data Analysis : The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.[1][2]
Conclusion and Future Directions
Both Thieno[2,3-c]pyridine and thieno[2,3-b]pyridine scaffolds serve as valuable starting points for the development of novel anticancer agents. The available data suggests that thieno[2,3-b]pyridine derivatives have, to date, demonstrated higher potency, with some compounds active in the nanomolar range, and exhibit a wider range of mechanisms of action. In contrast, the exploration of Thieno[2,3-c]pyridines is a more recent focus, with promising activity as Hsp90 inhibitors in the micromolar range.
The lack of direct comparative studies highlights a gap in the current research. Future investigations should aim to evaluate optimized lead compounds from both isomeric series in parallel against a standardized panel of cancer cell lines and biological targets. Such studies will be crucial for definitively determining the relative efficacy and therapeutic potential of these two promising classes of thienopyridine inhibitors.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Receptor guided 3D-QSAR analysis of thieno[2,3-b]pyridine-5- carbonitrile inhibitors of protein kinase C theta (PKC-θ) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Thieno[2,3-c]pyridin-7-amine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thieno[2,3-c]pyridine derivatives as kinase inhibitors, with a primary focus on their activity against Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 or MAP3K8. The performance of these compounds is compared with other established kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Thieno[2,3-c]pyridines as Kinase Inhibitors
The thieno[2,3-c]pyridine scaffold has emerged as a promising core structure in the development of kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The planar, heterocyclic nature of the thieno[2,3-c]pyridine moiety allows it to interact with the ATP-binding pocket of various kinases, making it an attractive starting point for the design of potent and selective inhibitors.[1]
Recent high-throughput screening efforts have identified 2,4-disubstituted thieno[2,3-c]pyridines as potent inhibitors of COT kinase.[2] COT is a serine/threonine kinase that plays a key role in the inflammatory response by regulating the production of tumor necrosis factor-alpha (TNF-α).[3][4] Therefore, inhibitors of COT kinase are of significant interest for the development of novel anti-inflammatory therapies.[4]
Comparative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-c]pyridine derivatives against COT kinase, alongside other well-known kinase inhibitors for comparison.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Thieno[2,3-c]pyridine Derivative 1 | COT (Tpl2/MAP3K8) | Data not publicly available | Biochemical Kinase Assay | [2] |
| Thieno[2,3-c]pyridine Derivative 2 | COT (Tpl2/MAP3K8) | Data not publicly available | Biochemical Kinase Assay | [2] |
| Cot inhibitor-1 | COT (Tpl2/MAP3K8) | 28 | Biochemical Kinase Assay | [5] |
| Cot inhibitor-2 | COT (Tpl2/MAP3K8) | 1.6 | Biochemical Kinase Assay | [3][6] |
| Staurosporine | Broad Spectrum | ~3-20 | Various Kinase Assays | [7] |
| Sunitinib | Multi-targeted RTKs | See note below | Various Kinase Assays | [4] |
Note on Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with varying IC50 values against different kinases, including VEGFRs and PDGFRs. A comprehensive list of its targets is beyond the scope of this table.
Signaling Pathway and Experimental Workflow
To understand the context of COT kinase inhibition and the process of in vitro validation, the following diagrams illustrate the COT signaling pathway and a general experimental workflow for assessing kinase inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cenmed.com [cenmed.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Thieno[2,3-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in the development of potent kinase inhibitors, with derivatives showing significant activity against therapeutic targets such as Cancer Osaka Thyroid (COT) kinase (also known as MAP3K8) and G protein-coupled receptor kinase 2 (GRK2). However, the clinical success of any kinase inhibitor hinges on its selectivity. Off-target activities can lead to unexpected side effects or polypharmacology, which can be either detrimental or beneficial. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the human kinome is paramount.
This guide provides a comprehensive framework for comparing the performance of novel thieno[2,3-c]pyridine-based inhibitors against other kinases. While comprehensive, publicly available cross-reactivity data for a single thieno[2,3-c]pyridine inhibitor is limited, this document outlines the essential experimental protocols and data presentation standards for such an evaluation, using a hypothetical inhibitor, TPC-X , as a case study.
Data Presentation: Quantifying Selectivity
A systematic comparison of inhibitor selectivity begins with the quantitative measurement of inhibitory activity against a broad panel of kinases. The data should be summarized in clear, structured tables for easy interpretation and comparison. The most common metrics are the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: On-Target and Off-Target Activity of TPC-X
This table should present the primary target and any significant off-targets identified in a broad kinase screen.
| Kinase | TPC-X IC50 (nM) | Reference Inhibitor IC50 (nM) | Assay Method |
| COT (MAP3K8) | 15 | Compound Y (5) | Biochemical (Radiometric) |
| NEK4 | 250 | Compound Z (300) | Biochemical (Radiometric) |
| SRC | >10,000 | Dasatinib (1) | Biochemical (Radiometric) |
| ABL1 | >10,000 | Imatinib (250) | Biochemical (Radiometric) |
Table 2: Selectivity Profile of TPC-X Across Major Kinase Families
This table provides a broader overview of the inhibitor's selectivity, often presented as percent inhibition at a fixed concentration (e.g., 1 µM) to identify potential off-targets for further investigation.
| Kinase Family | Kinase | TPC-X % Inhibition @ 1µM |
| MAPK Cascade | COT (MAP3K8) | 98% |
| MEK1 | 5% | |
| ERK2 | <2% | |
| NIMA-related Kinase | NEK2 | 15% |
| NEK4 | 75% | |
| Tyrosine Kinase | SRC | <5% |
| EGFR | <2% | |
| ABL1 | <2% |
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative guide. The following are detailed methodologies for key experiments in kinase inhibitor cross-reactivity profiling.
Biochemical Kinase Assays (Radiometric)
This is considered the gold standard for measuring kinase activity.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase.
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)
-
Thieno[2,3-c]pyridine inhibitor (e.g., TPC-X) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.
-
Add the thieno[2,3-c]pyridine inhibitor at various concentrations (typically a 10-point dose-response curve). A DMSO control (0% inhibition) and a no-enzyme control (background) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to allow for a more direct comparison of IC50 values.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Competitive Binding Assay
This assay measures the ability of a compound to displace a known ligand from the kinase's ATP-binding site.
-
Principle: A kinase is incubated with an immobilized ligand that binds to the ATP pocket. The test compound is added in solution, and its ability to compete with the immobilized ligand for kinase binding is quantified.
-
Materials:
-
Kinase panel (e.g., phage-tagged or otherwise labeled kinases)
-
Immobilized kinase ligand on a solid support (e.g., beads)
-
Thieno[2,3-c]pyridine inhibitor
-
Wash buffers
-
Detection system (e.g., qPCR for phage-tagged kinases, or a labeled secondary antibody)
-
-
Procedure:
-
Incubate the kinase with the thieno[2,3-c]pyridine inhibitor at various concentrations.
-
Add this mixture to the immobilized ligand.
-
Allow the binding to reach equilibrium.
-
Wash away any unbound kinase.
-
Quantify the amount of kinase bound to the solid support.
-
The signal is inversely proportional to the binding affinity of the test compound. Dissociation constants (Kd) are determined from the dose-response curves.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This method assesses the stabilizing effect of a ligand on a protein's thermal denaturation.
-
Principle: The binding of a ligand, such as a kinase inhibitor, often increases the thermal stability of the protein. This change in the melting temperature (Tm) is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.
-
Materials:
-
Purified recombinant kinase
-
Fluorescent dye (e.g., SYPRO Orange)
-
Thieno[2,3-c]pyridine inhibitor
-
Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
-
-
Procedure:
-
Mix the kinase with the fluorescent dye in the assay buffer.
-
Add the thieno[2,3-c]pyridine inhibitor or a DMSO control to the wells of a PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Monitor the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of the inhibitor is a measure of its binding affinity.
-
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Simplified COT (MAP3K8) signaling pathway inhibited by TPC-X.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Decision tree for interpreting profiling results.
Comparative Analysis of the Anticancer Mechanisms of Thieno[2,3-c]pyridin-7-amine Derivatives and Alternative Agents
This guide provides a detailed comparison of the anticancer mechanisms of Thieno[2,3-c]pyridin-7-amine derivatives with established and targeted anticancer agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to aid in the evaluation and validation of this novel class of compounds.
Introduction to this compound Derivatives
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered interest for their potential as anticancer agents.[1][2][3][4] Recent studies have focused on elucidating their mechanism of action, with evidence pointing towards the inhibition of Heat Shock Protein 90 (Hsp90) and the induction of cell cycle arrest.[1][2][3][4] This guide will focus on a representative derivative, compound 6i from recent publications, to compare its anticancer properties with standard chemotherapy and other targeted therapies.
Comparative Anticancer Activity
The in vitro efficacy of this compound derivative 6i has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, its activity is presented alongside Cisplatin, a conventional chemotherapeutic agent; Ganetespib, a clinical-stage Hsp90 inhibitor; and AZD1775, a Wee1 inhibitor known to induce G2/M cell cycle arrest.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Anticancer Agents
| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) |
| Thieno[2,3-c]pyridine derivative 6i | Hsp90 Inhibition, G2 Arrest | HSC3 | Head and Neck Cancer | 10.8[1] |
| T47D | Breast Cancer | 11.7[1] | ||
| RKO | Colorectal Cancer | 12.4[1] | ||
| Cisplatin | DNA Cross-linking | A2780 | Ovarian Cancer | ~3.3 - 58 (Varies significantly)[5] |
| SW480 | Colorectal Cancer | ~1.3 (as comparator)[6] | ||
| HT-29 | Colorectal Cancer | ~1.6 (as comparator)[6] | ||
| Ganetespib | Hsp90 Inhibition | MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar range |
| OCUB-M | Breast Cancer | Low nanomolar range | ||
| AZD1775 | Wee1 Inhibition, G2/M Arrest | SW480 | Colorectal Cancer | 0.140[6] |
| HT-29 | Colorectal Cancer | 0.185[6] |
Mechanistic Insights and Signaling Pathways
Thieno[2,3-c]pyridine derivatives, such as compound 6i, have been shown to exert their anticancer effects through at least two interconnected mechanisms: inhibition of the molecular chaperone Hsp90 and induction of G2 phase cell cycle arrest.[1][2]
Hsp90 is crucial for the stability and function of numerous client proteins that are often involved in oncogenic signaling pathways.[7] By inhibiting Hsp90, Thieno[2,3-c]pyridine derivatives trigger the degradation of these client proteins, leading to the disruption of multiple cancer-promoting pathways.
Furthermore, these compounds have been observed to cause an accumulation of cells in the G2 phase of the cell cycle, preventing them from entering mitosis and thereby inhibiting cell proliferation.[1][2] This G2 arrest may be a consequence of the degradation of Hsp90 client proteins that are essential for cell cycle progression.
Figure 1. Proposed mechanism of action for this compound derivatives.
-
Cisplatin: As a platinum-based chemotherapeutic, cisplatin forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[8][9] Its action is not targeted to a specific pathway and affects both cancerous and healthy rapidly dividing cells, leading to significant side effects.[9]
-
Ganetespib: This is a second-generation Hsp90 inhibitor that, like the Thieno[2,3-c]pyridine derivatives, binds to the ATP-binding pocket of Hsp90, leading to the degradation of client proteins and the inhibition of multiple oncogenic pathways.[7][10][11][12][13] Ganetespib has shown potent cytotoxicity in a wide range of cancer cell lines.[11]
-
AZD1775 (Adavosertib): This compound is a selective inhibitor of the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[14][15] By inhibiting Wee1, AZD1775 forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[14][15] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint.[15]
Figure 2. High-level comparison of the molecular targets of the anticancer agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Figure 3. Workflow for the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Conclusion
This compound derivatives represent a promising class of anticancer compounds with a distinct mechanism of action involving Hsp90 inhibition and G2 phase cell cycle arrest.[1][2] This dual mechanism offers a potential advantage over conventional non-targeted chemotherapies like cisplatin and provides a different therapeutic approach compared to other targeted agents such as Wee1 inhibitors. The in vitro cytotoxicity data, while preliminary, suggests efficacy across different cancer types. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. WEE1 Inhibition by AZD1775 Augments Colorectal Cancer Cells Susceptibility to VE-822-induced DNA Damage and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategic development of AZD1775, a Wee1 kinase inhibitor, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Look at Thieno[2,3-c]pyridine Analogs: Unraveling Their Binding Modes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding modes of Thieno[2,3-c]pyridine analogs, primarily focusing on their interactions as determined by computational modeling. Due to the limited availability of experimental crystallographic data for this specific scaffold, this guide leverages in silico docking studies to provide insights into their structure-activity relationships.
The Thieno[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer and kinase inhibitory properties.[1][2][3][4] Understanding how subtle structural modifications to this scaffold influence binding affinity and selectivity is paramount for the rational design of more potent and specific therapeutic agents. This guide presents a comparative analysis of the binding interactions of a series of Thieno[2,3-c]pyridine derivatives with Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. While direct experimental structures of Thieno[2,3-c]pyridine analogs in complex with their targets are not widely available, molecular docking studies provide valuable predictive insights into their binding mechanisms.
Comparative Analysis of Binding Modes with Hsp90
A series of Thieno[2,3-c]pyridine derivatives have been evaluated in silico for their potential to inhibit Hsp90. The following table summarizes the docking scores and key interacting residues for selected analogs, providing a comparative view of their predicted binding affinities and modes. Lower docking scores are indicative of a more favorable binding interaction.
| Compound ID | Key Substituents | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| 6a | Piperidine moiety | -7.8 | Not specified |
| 6b | 4-Methylpiperidine | -8.1 | Not specified |
| 6c | 4-Ethylpiperidine | -8.3 | Not specified |
| 6d | 4-Propylpiperidine | -8.5 | Not specified |
| 6e | 4-Isopropylpiperidine | -8.6 | Not specified |
| 6f | 4-Butylpiperidine | -8.7 | Not specified |
| 6g | Cyclohexylpiperidine | -8.9 | Not specified |
| 6h | Phenylpiperidine | -8.4 | Not specified |
| 6i | Thiomorpholine moiety | -9.2 | Asp54, Ile110, Ala111, Tyr139 |
| 6j | 4-Hydroxypiperidine | -8.0 | Not specified |
| 6k | 4-Carboxypiperidine | -7.9 | Not specified |
Note: Data is derived from in silico molecular docking studies and represents predicted interactions.
The docking studies reveal that the nature of the substituent on the Thieno[2,3-c]pyridine core significantly influences the predicted binding affinity for Hsp90. Notably, compound 6i , which incorporates a thiomorpholine moiety, exhibited the most favorable docking score of -9.2 kcal/mol. The predicted binding mode for this compound involves a strong hydrogen bond interaction between the protonated nitrogen of the thiomorpholine group and the carbonyl oxygen of Asp54. Additionally, a salt bridge is predicted to form between the thiomorpholine moiety and Asp54, while the ethyl ester group is situated within a pocket defined by residues Ile110, Ala111, and Tyr139.[3]
Experimental Protocols
In Silico Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of small molecules, such as Thieno[2,3-c]pyridine analogs, to a protein target.[5][6][7][8]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For Hsp90, a relevant PDB entry would be used.
-
Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDockTools). This typically involves:
-
Removing water molecules and any co-crystallized ligands not essential for the study.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms (e.g., using Kollman charges).
-
Repairing any missing side chains or loops in the protein structure.
-
-
-
Ligand Preparation:
-
Generate the 3D structures of the Thieno[2,3-c]pyridine analogs.
-
Assign correct protonation states at a physiological pH.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Binding Site Definition and Grid Generation:
-
Identify the active site of the protein. If the downloaded structure contains a co-crystallized inhibitor, the binding site can be defined based on its location.
-
Generate a docking grid that encompasses the defined active site. This grid defines the space where the docking algorithm will search for favorable ligand conformations.
-
-
Molecular Docking:
-
Utilize a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the receptor grid.
-
The docking algorithm will explore various conformations and orientations of each ligand within the active site.
-
-
Scoring and Analysis:
-
The docking program will rank the different poses of each ligand based on a scoring function, which estimates the binding affinity. The results are typically presented as a docking score in units of kcal/mol.
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the inhibitory activity of compounds against a target kinase by measuring the amount of ADP produced in the kinase reaction.[9][10][11][12][13]
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the Thieno[2,3-c]pyridine analogs in DMSO. Further dilute these into the kinase buffer to create 2X compound solutions.
-
Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X compound solution or a control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
Visualizing the Methodologies
To further elucidate the processes involved in determining and validating the binding modes of Thieno[2,3-c]pyridine analogs, the following diagrams illustrate the typical workflows.
Conclusion
The comparative analysis of Thieno[2,3-c]pyridine analogs through molecular docking provides a valuable framework for understanding their structure-activity relationships, particularly in the context of Hsp90 inhibition. The in silico data suggests that modifications to the substituent groups can significantly impact the binding affinity, with the thiomorpholine-containing analog emerging as a promising candidate. While this computational approach is a powerful tool in modern drug discovery, it is crucial to underscore the importance of experimental validation. Future studies involving X-ray crystallography to determine the co-crystal structures of these analogs with their target proteins would provide definitive insights into their binding modes and further guide the development of this promising class of compounds. The provided experimental protocols for molecular docking and in vitro kinase inhibition assays offer a roadmap for researchers to further investigate and validate these findings.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
"In vivo efficacy studies of Thieno[2,3-c]pyridin-7-amine derivatives in animal models"
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of thienopyridine-based compounds in oncology, inflammation, and neurodegenerative diseases.
This guide provides an objective comparison of the in vivo performance of various thieno[2,3-c]pyridine derivatives and related thienopyridine compounds in established animal models. The data presented herein is collated from peer-reviewed studies and aims to facilitate the evaluation of these compounds for further drug development.
Anti-inflammatory Activity
Thienopyridine derivatives have demonstrated notable anti-inflammatory effects in rodent models, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Table 1: Efficacy of Thieno[2,3-b]pyridine Derivatives in Models of Acute Inflammation
| Compound | Animal Model | Dose | Route of Administration | Efficacy Endpoint | Result | Reference |
| 7f | Xylene-induced auricular edema in mice | Not specified | Topical | Inhibition of edema | Significant anti-inflammatory activity | [1] |
| 7n | Xylene-induced auricular edema in mice | Not specified | Topical | Inhibition of edema | Significant anti-inflammatory activity | [1] |
| 7a | Carrageenan-induced paw edema in rats | Not specified | Not specified | Inhibition of paw volume | Potency higher than ibuprofen | [1] |
| 7b | Carrageenan-induced paw edema in rats | Not specified | Not specified | Inhibition of paw volume | Potency higher than ibuprofen | [1] |
| 8b | Carrageenan-induced paw edema in rats | Not specified | Not specified | Inhibition of paw volume | Potency higher than ibuprofen | [1] |
| 8c | Carrageenan-induced paw edema in rats | Not specified | Not specified | Inhibition of paw volume | Potency higher than ibuprofen | [1] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats (or other suitable strain) weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Test Compound Administration: The thienopyridine derivatives or a reference drug (e.g., ibuprofen) are administered, typically via oral or intraperitoneal routes, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow of the carrageenan-induced rat paw edema model.
Signaling Pathway of Inflammation Inhibition
The anti-inflammatory effects of these thienopyridine derivatives are attributed to their ability to inhibit key enzymes in the eicosanoid biosynthesis pathway.
Caption: Mechanism of anti-inflammatory action of thienopyridine derivatives.
Anticancer Activity
While many studies have focused on the in vitro anticancer effects of thienopyridine derivatives, in vivo data is emerging. The primary mechanisms of action appear to involve the inhibition of crucial signaling molecules like Hsp90, VEGFR-2, and CYP17.[2][3][4]
Table 2: In Vitro Anticancer Activity of Thienopyridine Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 | Target | Reference |
| 5c (Benzothieno[2,3-c]pyridine) | PC-3 (Prostate) | IC50: 2.08 µM | CYP17 | [4] |
| 6a (Thieno[2,3-c]pyridine) | HSC3 (Head and Neck) | IC50: 14.5 µM | Hsp90 | [2] |
| 6i (Thieno[2,3-c]pyridine) | HSC3 (Head and Neck) | IC50: 10.8 µM | Hsp90 | [2] |
| 6i (Thieno[2,3-c]pyridine) | T47D (Breast) | IC50: 11.7 µM | Hsp90 | [2] |
| 6i (Thieno[2,3-c]pyridine) | RKO (Colorectal) | IC50: 12.4 µM | Hsp90 | [2] |
| 17f (Thieno[2,3-d]pyrimidine) | HCT-116 (Colorectal) | IC50: 2.80 µM | VEGFR-2 | [3] |
| 17f (Thieno[2,3-d]pyrimidine) | HepG2 (Liver) | IC50: 4.10 µM | VEGFR-2 | [3] |
Note: The provided search results focus heavily on in vitro data for anticancer activity, with limited in vivo efficacy studies available for direct comparison. The table above summarizes the more potent compounds from in vitro screens, which would be candidates for in vivo testing.
Signaling Pathway of Hsp90 Inhibition
Inhibition of Heat Shock Protein 90 (Hsp90) represents a promising strategy in cancer therapy, as Hsp90 is a chaperone protein responsible for the stability and function of numerous oncoproteins.
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
Neuroprotective Activity
Thienopyridine analogs have shown potential in models of neurodegenerative diseases, such as Alzheimer's disease, by targeting key pathological pathways.
Table 3: Efficacy of a Thieno[3,2-c]pyrazol-3-amine Derivative in a Zebrafish Model of Alzheimer's Disease
| Compound | Animal Model | Induction Method | Efficacy Endpoint | Result | Reference |
| 54 | Zebrafish | AlCl3-induced | Amelioration of dyskinesia | Significantly ameliorated AlCl3-induced dyskinesia | [5] |
Experimental Protocol: AlCl3-Induced Zebrafish Model of Alzheimer's Disease
This model is utilized for rapid in vivo screening of compounds for neuroprotective effects.
-
Animals: Zebrafish larvae at a specific developmental stage (e.g., 3 days post-fertilization).
-
Exposure: Larvae are exposed to a solution of aluminum chloride (AlCl3) to induce neurotoxicity and behavioral deficits.
-
Treatment: Test compounds are co-incubated with AlCl3 or administered as a pre-treatment.
-
Behavioral Analysis: Locomotor activity (e.g., total distance moved, swimming speed) is tracked and quantified using a video tracking system.
-
Data Analysis: The behavioral parameters of the treated groups are compared to the AlCl3-only group to assess the neuroprotective effects of the test compound.
Signaling Pathway of GSK-3β Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: Inhibition of tau hyperphosphorylation by a thienopyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thieno[2,3-c]pyridine Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors is paramount for minimizing off-target effects and enhancing efficacy. This guide provides a comprehensive benchmark of the selectivity of thieno[2,3-c]pyridine-based compounds against a broad panel of kinases. While specific data for a singular Thieno[2,3-c]pyridine compound is often proprietary, this report utilizes representative data from the closely related thieno[2,3-b]pyridine scaffold to illustrate the standard analytical approach and data presentation for such an evaluation. The experimental protocols and signaling pathway visualizations included herein offer researchers and drug development professionals a robust framework for assessing kinase inhibitor selectivity.
Comparative Kinase Selectivity Profile
To provide a clear comparison of inhibitory activity, the following table summarizes the kinase selectivity of a representative thienopyridine compound against a panel of kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor. Lower percentages indicate stronger inhibition.
Table 1: Kinase Selectivity Profile of a Representative Thienopyridine Compound
| Kinase Family | Kinase Target | Remaining Activity (%) |
| Tyrosine Kinase | RON (MST1R) | 0.3 |
| c-MET | 1.5 | |
| AXL | 25.6 | |
| FLT3 | 3.2 | |
| VEGFR2 (KDR) | 45.1 | |
| EGFR | 89.7 | |
| SRC | 78.4 | |
| Serine/Threonine Kinase | COT (MAP3K8) | 15.2 |
| GRK2 | 22.8 | |
| AURKA | 65.9 | |
| CDK2 | 92.1 | |
| PIM1 | 48.3 | |
| Lipid Kinase | PI3Kα | 75.4 |
Note: The data presented is a representative example based on published studies of thienopyridine kinase inhibitors and is intended for illustrative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity is achieved through robust and standardized biochemical assays. Below are detailed methodologies for two commonly employed techniques.
Radiometric Kinase Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, the test inhibitor (or DMSO as a vehicle control), and a buffer solution (typically containing HEPES, MgCl₂, and BSA).
-
Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Capture: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane. The phosphorylated substrate binds to the membrane, while the unreacted [γ-³²P]ATP is washed away.
-
Detection: The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager. The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated reaction to the control reaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This non-radioactive, homogeneous assay format offers high throughput and sensitivity. The LanthaScreen® (Thermo Fisher Scientific) is a common example.
-
Reaction Components: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate (e.g., with fluorescein).
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a microplate well.
-
Detection: After the kinase reaction, a solution containing EDTA (to stop the reaction) and the terbium-labeled antibody is added.
-
FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits a fluorescent signal at a specific wavelength.
-
Data Analysis: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated, and the percentage of inhibition is determined by comparing the signal from the inhibitor-treated wells to the control wells.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in kinase inhibitor benchmarking, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.
The following diagram illustrates the COT (Tpl2) signaling pathway, a key pathway in inflammatory responses and a target for some thienopyridine inhibitors.[1]
References
A Comparative In Silico Look at Thieno[2,3-c]pyridine and Thieno[2,3-d]pyrimidine Scaffolds in Cancer Research
In the landscape of medicinal chemistry, the thienopyridine and thienopyrimidine core structures have garnered significant attention as scaffolds for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative in silico evaluation of two prominent isomers, Thieno[2,3-c]pyridine and Thieno[2,3-d]pyrimidine, summarizing their potential as anticancer agents based on recent computational and experimental studies. The focus is on their interactions with key cancer-related protein targets and their predicted pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in silico and in vitro data for representative derivatives of the Thieno[2,3-c]pyridine and Thieno[2,3-d]pyrimidine scaffolds. It is important to note that these results are compiled from different studies and direct comparison should be approached with caution due to variations in experimental and computational methodologies.
Table 1: In Silico and In Vitro Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 6i | Hsp90 | - | Not specified | 10.8, 11.7, 12.4 | HSC3, T47D, RKO | [1][2][3] |
| 6a | Hsp90 | - | Not specified | Moderate inhibition at 10 µM | HSC3, T47D, RKO | [1] |
Table 2: In Silico and In Vitro Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | IC50 (µM) | Cancer Cell Line(s) | Reference |
| A | JAK2 | - | Glu930, Glu932 (H-bond) | 8.001 | HepG-2 | [4] |
| 18 | VEGFR-2 | - | Not specified | 0.084 (VEGFR-2), 10.17 (MCF-7), 24.47 (HepG2) | MCF-7, HepG2 | [5][6] |
| 22 | VEGFR-2 | - | Not specified | 0.58 (VEGFR-2), 11.32 (MCF-7), 16.66 (HepG2) | MCF-7, HepG2 | [7] |
| 8 | Topoisomerase II | - | Not specified | 41.67 (Topoisomerase II) | HT-29 | [8] |
| 10b | EGFR, PI3K | - | Not specified | 19.4 | MCF-7 | [9] |
| 10e | EGFR, PI3K | - | Not specified | 14.5 | MCF-7 | [9] |
Experimental and Computational Protocols
The methodologies employed in the cited studies form the basis of the presented data. A generalized overview of these protocols is provided below.
Molecular Docking
Molecular docking studies were performed to predict the binding modes and affinities of the synthesized compounds against their respective protein targets.[1][4][5][6][8][9] The general workflow for these studies is as follows:
-
Protein and Ligand Preparation: The 3D structures of the target proteins were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogens and charges were added. The 2D structures of the ligands were drawn using chemical drawing software and converted to 3D structures, followed by energy minimization.
-
Docking Simulation: Docking was performed using software such as AutoDock or MOE. The active site was defined based on the co-crystallized ligand or through binding site prediction algorithms. The docking algorithm then generated a series of possible conformations of the ligand within the active site and scored them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
In Vitro Cytotoxicity Assays (MTT Assay)
The anticancer activity of the compounds was evaluated in vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][5][7] This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: The MTT reagent was added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.
ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted to assess the drug-likeness of the compounds.[1][4][5][6] These predictions are based on the physicochemical properties of the molecules and are used to identify potential liabilities early in the drug discovery process. Parameters such as Lipinski's rule of five, molecular weight, logP, and the number of hydrogen bond donors and acceptors are commonly evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for in silico drug discovery and the signaling pathways targeted by the Thieno[2,3-c]pyridine and Thieno[2,3-d]pyrimidine scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thieno[2,3-c]pyridin-7-amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Precautions
Based on the hazard classifications of analogous compounds like Thieno[2,3-b]pyridin-3-amine and Thieno[2,3-c]pyridine, Thieno[2,3-c]pyridin-7-amine should be handled as a hazardous substance.[1][2] The primary hazards associated with this class of compounds are summarized in the table below.
| Hazard Classification | GHS Hazard Statement(s) | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. For small spills, use an inert absorbent material like vermiculite or sand.[5] The contaminated absorbent and any cleaning materials must be collected in a sealed, labeled container for disposal as hazardous waste.[5] Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Designate a specific, compatible hazardous waste container for this compound waste.[6][8] Suitable containers are typically made of glass or polyethylene.
-
This waste should be classified as "Non-halogenated Organic Waste" unless it is mixed with halogenated solvents or reagents.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[9][10]
-
-
Container Labeling:
-
Waste Accumulation:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in the designated container.
-
The waste container must be kept tightly sealed at all times, except when adding waste.[7][8] Funnels should not be left in the container opening.[7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][11]
-
-
Rinsate Management:
-
Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
The initial solvent rinse (rinsate) must be collected and disposed of as hazardous waste in the same container as the primary waste.[5]
-
-
Final Disposal:
-
Once the waste container is full (typically around 90% capacity to prevent spillage), arrange for its disposal through your institution's EHS office or a licensed chemical waste management company.[8][12]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste pickup form or using an online waste management system.[7][8]
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram has been created using the Graphviz DOT language.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Thieno[2,3-b]pyridin-3-amine | C7H6N2S | CID 289923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Thieno[2,3-C]pyridin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for Thieno[2,3-C]pyridin-7-amine (CAS No. 215454-72-1). Due to the limited availability of a comprehensive public safety data sheet (SDS) for this specific compound, the following recommendations are based on available data for structurally related thienopyridines and general best practices for handling heterocyclic amines in a laboratory setting. It is imperative to supplement this guidance with a thorough risk assessment and to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Hazard Profile
Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. Primary concerns include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles | Should be chemical splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Ensure gloves are inspected for integrity before each use and are of a suitable thickness for the intended duration of handling. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length. Consider a chemically impervious apron for larger quantities or when splashing is likely. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, wipes), should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container designated for halogenated or nitrogenous organic waste, as per your institution's guidelines.
-
The initial rinsate from cleaning contaminated glassware should also be collected as hazardous waste.
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information according to local and federal regulations.
-
Waste containers should be kept sealed when not in use and stored in a designated satellite accumulation area (SAA) with secondary containment.
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash. Disposal must be carried out by a licensed professional waste disposal service.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
